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  • Product: 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
  • CAS: 653584-65-7

Core Science & Biosynthesis

Foundational

2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride: Chemical Architecture, Synthesis, and Pharmacological Applications

Executive Summary As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS: 653584-65-7) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS: 653584-65-7) has emerged as a critical intermediate. Featuring a unique triad of functional groups—an amino group, a pyridine ring, and an oxime moiety—this compound is heavily utilized in the synthesis of complex heterocycles, the development of organophosphate antidotes, and advanced transition-metal coordination chemistry. This whitepaper provides an in-depth technical analysis of its physical properties, a self-validating synthetic protocol, and its mechanistic applications in modern research.

Chemical Structure and Physical Properties

The molecular architecture of 2-amino-pyridine-3-carbaldehyde oxime hydrochloride is defined by its highly reactive ortho-substituted functional groups on a pyridine scaffold. The proximity of the amino and oxime groups allows for multidentate chelation and facilitates intramolecular cyclization reactions. The compound is isolated as a hydrochloride salt, which significantly enhances its aqueous solubility and protects the electron-rich amino and oxime groups from premature oxidative degradation.

Quantitative Data Summary

Below is a consolidated table of the compound's physical and chemical properties, essential for laboratory handling and formulation:

PropertyValue
Chemical Name 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
CAS Number 653584-65-7
Molecular Formula C₆H₈ClN₃O (or C₆H₇N₃O · HCl)
Molecular Weight 173.60 g/mol
Monoisotopic Mass (Free Base) 137.05891 Da[1]
Appearance Off-white to pale yellow crystalline powder[2]
SMILES String Cl.Nc1ncccc1\C=N\O
Storage Conditions 0–8 °C, store in a cool, dry place away from light[2]
Hazard Classification Acute Tox. 4 Oral (H302); GHS07 (Warning)

Synthetic Methodology and Validation

The synthesis of 2-amino-pyridine-3-carbaldehyde oxime hydrochloride relies on the nucleophilic addition-elimination reaction between 2-aminonicotinaldehyde and hydroxylamine. As a Senior Application Scientist, I emphasize the importance of controlling reaction thermodynamics and utilizing self-validating checkpoints to ensure high-purity yields.

Step-by-Step Experimental Protocol

Precursor: (CAS: 7521-41-7)[3]. Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl). Solvent: Absolute Ethanol.

  • Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of 2-aminonicotinaldehyde in absolute ethanol (approx. 10 mL per gram of precursor). Causality: Absolute ethanol is selected as a protic solvent because it readily dissolves both the organic aldehyde and the highly polar hydroxylamine salt, creating a homogeneous environment that maximizes collision frequency.

  • Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride to the stirring solution. Causality: A slight stoichiometric excess drives the equilibrium toward complete conversion of the aldehyde. The hydrochloride salt is utilized directly (without an auxiliary base like sodium acetate) to ensure the final product precipitates naturally as the desired HCl salt.

  • Thermal Activation (Reflux): Heat the mixture to reflux (70–80 °C) for 2 to 4 hours. Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by the dehydration step that forms the stable C=N double bond.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the highly UV-active aldehyde spot confirms successful conversion, preventing downstream contamination.

  • Selective Crystallization: Remove the heat, allow the mixture to reach ambient temperature, and then transfer it to an ice bath (0–5 °C) for 1 hour. Causality: The solubility of the oxime hydrochloride salt drops precipitously at low temperatures. This thermodynamic shift forces the target compound to selectively crystallize while unreacted hydroxylamine and impurities remain dissolved in the mother liquor.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry under high vacuum to yield the off-white crystalline powder[2].

SynthesisWorkflow A 2-Aminonicotinaldehyde (Precursor) C Ethanol / Reflux (70-80°C, 2-4h) A->C B NH2OH·HCl (Hydroxylamine) B->C D Cooling & Filtration (Ice Bath) C->D TLC Validation E Target Product (Oxime HCl Salt) D->E Crystallization

Fig 1. Synthetic workflow for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride.

Pharmacological and Catalytic Applications

Acetylcholinesterase (AChE) Reactivation

Pyridine oxime derivatives are the cornerstone of medical countermeasures against organophosphate (OP) nerve agents and pesticides[4]. OPs exert their lethal toxicity by phosphorylating the active-site serine residue of Acetylcholinesterase (AChE), leading to a dangerous accumulation of acetylcholine.

The oxime group in 2-amino-pyridine-3-carbaldehyde oxime acts as an exceptional nucleophile. This is driven by the "alpha effect" —the electrostatic repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms of the oxime group, which drastically raises the HOMO energy level of the nucleophile. The oximate anion attacks the phosphorus atom of the inhibited enzyme, forming a transient phosphylated oxime complex that rapidly dissociates, thereby freeing the serine hydroxyl group and restoring AChE catalytic function[4].

MechanismAChE OP Organophosphate (OP) Nerve Agent AChE_Inh Phosphorylated AChE (Inhibited Enzyme) OP->AChE_Inh Phosphorylation Attack Nucleophilic Attack (Alpha-Effect Mediated) AChE_Inh->Attack Oxime Pyridine Oxime Derivative (Nucleophile) Oxime->Attack Complex Phosphorylated Oxime (Leaving Group) Attack->Complex Elimination AChE_Free Reactivated AChE (Functional Enzyme) Attack->AChE_Free Restoration

Fig 2. Mechanism of AChE reactivation by pyridine oxime derivatives.

Advanced Coordination Chemistry and Catalysis

Beyond pharmacology, the compound is a highly versatile multidentate ligand. The spatial arrangement of the pyridine nitrogen, the primary amine, and the oxime group allows it to tightly chelate transition metals. Recently, reported the use of similar pyridine-aldoxime ligands to synthesize carbon-encapsulated nickel (Ni) nanoparticles. These ligand-engineered complexes act as highly efficient catalysts for the alkaline hydrogen oxidation reaction (HOR) in fuel cells, demonstrating how the electronic state of the metal can be precisely tuned by the position of the amino and oxime functional groups[5].

Heterocyclic Building Block

In synthetic organic chemistry, the precursor and its oxime are heavily utilized in Friedländer condensations and electrophilic cyclizations to construct 1,8-naphthyridines and pyrido-pyrimidines. These fused bicyclic systems are privileged scaffolds in drug discovery, frequently exhibiting potent antimicrobial, anti-inflammatory, and antihypertensive activities[6].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆): Look for a highly deshielded singlet corresponding to the oxime proton (–CH=N–OH) typically >8.0 ppm, a broad singlet for the –NH₂ protons, and distinct aromatic signals for the pyridine ring protons.

  • IR Spectroscopy: Characteristic bands should include a broad O–H stretch (oxime) overlapping with N–H stretches (amine) around 3200–3400 cm⁻¹, and a sharp C=N stretching frequency near 1650 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 138.06, corresponding to the free base form of the molecule[1].

References

  • PubChemLite. "2-amino-pyridine-3-carbaldehyde oxime hydrochloride (C6H7N3O)." URL:[Link][1]

  • International Journal of Innovative Science and Research Technology (IJISRT). "To Determine the Relation of Chirality on the Biological Activity in Case of Organophosphate Poisoning." URL:[Link][4]

  • Chemical Science (RSC Publishing). "Ligand-engineered synthesis of carbon encapsulated Ni nanoparticles for efficient alkaline hydrogen oxidation reaction." URL: [Link][5]

  • Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines." URL: [Link][6]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Ibrexafungerp: Molecular Weight and Aqueous Solubility

Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a focused examination of two critical physicochemical properties of the antifungal agent Ibrexafungerp: its molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of two critical physicochemical properties of the antifungal agent Ibrexafungerp: its molecular weight and aqueous solubility. As a first-in-class oral triterpenoid antifungal, understanding these fundamental characteristics is paramount for formulation development, pharmacokinetic profiling, and overall therapeutic efficacy.

Ibrexafungerp, also known as SCY-078, inhibits the fungal enzyme β-(1,3)-D-glucan synthase, a crucial component for maintaining the integrity of the fungal cell wall.[1][2][3] This mechanism of action provides a valuable therapeutic alternative for treating fungal infections, including those resistant to other antifungal classes.[4][5] The compound is primarily available as a free base and a citrate salt, each with distinct CAS identifiers.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. For Ibrexafungerp, it is essential to distinguish between the free base and its commonly used citrate salt form. The molecular weights are computed based on the atomic masses of the constituent elements.[4][6]

Compound Form CAS Number Molecular Formula Molecular Weight ( g/mol )
Ibrexafungerp (Free Base)1207753-03-4C44H67N5O4730.0
Ibrexafungerp Citrate1965291-08-0C50H75N5O11922.2

Table 1: Molecular Weight of Ibrexafungerp and its Citrate Salt. Data sourced from PubChem.[4][6]

Aqueous Solubility Profile

The aqueous solubility of a drug substance is a critical determinant of its dissolution rate and subsequent absorption, thereby influencing its bioavailability. Ibrexafungerp is characterized by low aqueous solubility, a property that presents significant challenges in formulation development.[1][2] It is considered a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1][7]

The solubility of Ibrexafungerp is highly dependent on pH and the specific form of the compound (free base vs. citrate salt). The citrate salt was developed to improve the compound's solubility in aqueous media, particularly under the acidic conditions of the stomach.[8]

Solvent/Medium Temperature Solubility (mg/mL) Method
WaterNot Specified0.000346ALOGPS (Computational)[1]
Dimethyl Sulfoxide (DMSO)Not Specified100Experimental[1][2]
Simulated Gastric Fluid (SGF)Not Specified>5.2 (free base), >20 (citrate salt)Experimental[8]
Fed-State Simulated Intestinal Fluid (FeSSIF)Not Specified>3.0 (free base), >20 (citrate salt)Experimental[8]
Fasted-State Simulated Intestinal Fluid (FaSSIF)Not SpecifiedSparingly soluble (free base), >4.2 (citrate salt)Experimental[8]

Table 2: Aqueous and Solvent Solubility of Ibrexafungerp. This table summarizes available solubility data, highlighting the poor aqueous solubility and the enhanced solubility of the citrate salt in simulated gastrointestinal fluids.[1][8]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the aqueous solubility of Ibrexafungerp citrate at a specified temperature.

Materials:

  • Ibrexafungerp citrate powder

  • Distilled or deionized water

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of Ibrexafungerp citrate to a known volume of water in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Place the container in a temperature-controlled orbital shaker set to 25°C (or the desired temperature). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to facilitate the separation of the undissolved solid from the saturated solution.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of Ibrexafungerp in the filtrate using a validated HPLC method. Prepare a standard curve with known concentrations of Ibrexafungerp to accurately quantify the solubility.

  • Data Analysis: The concentration determined by HPLC represents the equilibrium solubility of Ibrexafungerp citrate in water at the specified temperature.

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of aqueous solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Ibrexafungerp to water prep2 Seal container prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Allow suspension to settle equil->sep1 sep2 Centrifuge sample sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter through 0.22 µm filter ana1->ana2 ana3 Quantify concentration via HPLC ana2->ana3 result Equilibrium Solubility Determined ana3->result

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Conclusion

The molecular weight of Ibrexafungerp is 730.0 g/mol for the free base and 922.2 g/mol for the citrate salt.[4][6] Its aqueous solubility is inherently low, classifying it as a BCS Class IV compound.[1][7] The development of the citrate salt has significantly improved its solubility in simulated gastrointestinal fluids, which is a crucial factor for its oral bioavailability.[8] A thorough understanding of these physicochemical properties is fundamental for the successful formulation and clinical application of this novel antifungal agent.

References

  • PubChem. Ibrexafungerp. National Center for Biotechnology Information. [Link]

  • PubChem. Ibrexafungerp Citrate. National Center for Biotechnology Information. [Link]

  • PharmaCompass. Ibrexafungerp | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • KEGG DRUG. Ibrexafungerp citrate. [Link]

  • Wring, S. A., et al. (2017). Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal Glucan Synthesis Inhibitor, in Murine Models of Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy, 61(4), e02068-16. [Link]

  • ASM Journals. (2017). Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal Glucan Synthesis Inhibitor, in Murine Models of Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy. [Link]

  • U.S. Food and Drug Administration. (2021). NDA 214900 Approval Letter. [Link]

Sources

Foundational

Synthesis Pathways and Methodologies for 2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride

Executive Summary As the complexity of targeted pharmacophores and advanced catalytic ligands increases, the demand for highly functionalized pyridine derivatives has surged. 2-Amino-pyridine-3-carbaldehyde oxime hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of targeted pharmacophores and advanced catalytic ligands increases, the demand for highly functionalized pyridine derivatives has surged. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a critical intermediate bridging organic synthesis, medicinal chemistry, and materials science. Featuring both an amino group and an aldoxime substitution on a pyridine core, this compound offers multiple coordination sites. It is heavily utilized in the synthesis of 1,8-naphthyridine antimicrobial agents[1], antifungal heterocycles[2], and as a ligand for engineering carbon-encapsulated nickel nanoparticles for alkaline hydrogen oxidation reactions[3].

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic pathways, and analytical validation of this compound, designed for researchers and drug development professionals.

Chemical Profile & Specifications

Before initiating synthesis, it is critical to establish the physicochemical baselines of the target compound to ensure accurate stoichiometric calculations and downstream analytical validation[4],[5].

PropertySpecification
Chemical Name 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
CAS Registry Number 653584-65-7
Molecular Formula C₆H₈ClN₃O (or C₆H₇N₃O · HCl)
Molecular Weight 173.60 g/mol
Monoisotopic Mass (Free Base) 137.05891 Da
Structural Features Pyridine ring, C2-amino group, C3-aldoxime group

Mechanistic Principles of Oxime Hydrochloride Synthesis

The formation of an oxime from an aldehyde and hydroxylamine is a classic nucleophilic addition-elimination reaction. However, controlling the salt form (hydrochloride) requires precise manipulation of the reaction environment.

Hydroxylamine is commercially supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). Because the amine nitrogen in hydroxylamine is protonated in this form, it is not nucleophilic.

  • Base-Mediated Pathway: Introducing a base (e.g., pyridine) scavenges the HCl , liberating the free NH2​OH nucleophile. This accelerates the attack on the carbonyl carbon of 2-amino-3-formylpyridine, forming a hemiaminal intermediate that rapidly dehydrates to the free base oxime[2]. A secondary step is then required to re-introduce HCl to form the target salt.

  • Base-Free Pathway: By omitting the base and utilizing a polar protic solvent (like absolute ethanol), the reaction proceeds via the small equilibrium concentration of free hydroxylamine. As the oxime forms, it immediately pairs with the residual HCl . The continuous precipitation of the highly crystalline oxime hydrochloride drives the equilibrium forward via Le Chatelier's principle, offering a highly atom-economical route[6].

Pathway A 2-Amino-3-formylpyridine C Hemiaminal Intermediate A->C Nucleophilic Addition E Oxime Hydrochloride A->E Direct Condensation (EtOH, No Base) B NH₂OH·HCl B->C Base-mediated B->E Retains HCl D Oxime Free Base C->D Dehydration (-H₂O) D->E Protonation (+HCl)

Reaction pathways for the synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A prioritizes purity through intermediate isolation, while Protocol B prioritizes atom economy and direct crystallization.

Protocol A: Two-Step Synthesis via Free Base Isolation

This method is ideal when high-purity profiling of the intermediate free base is required before final salt formation[2].

Step 1: Free Base Formation

  • Dissolution: In a round-bottom flask, dissolve 1.00 g (8.19 mmol) of 2-amino-3-formylpyridine in 20 mL of anhydrous pyridine. Causality: Pyridine acts as both the solvent and the acid scavenger, driving the rapid liberation of the hydroxylamine nucleophile.

  • Reagent Addition: Add 854 mg (12.3 mmol, 1.5 eq) of hydroxylamine hydrochloride at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour and 40 minutes. Monitor completion via TLC (Ethyl Acetate/Hexane).

  • Workup: Partition the reaction solution between distilled water and ethyl acetate. Wash the organic layer successively with water and saturated aqueous sodium chloride (brine) to remove residual pyridine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and evaporate the solvent under reduced pressure to yield the free base oxime.

Step 2: Hydrochloride Salt Formation

  • Solvation: Dissolve the isolated free base in 10 mL of anhydrous diethyl ether or absolute ethanol.

  • Protonation: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution (or add a stoichiometric equivalent of concentrated aqueous HCl dropwise).

  • Crystallization: The target 2-amino-pyridine-3-carbaldehyde oxime hydrochloride will precipitate as a crystalline solid. Filter, wash with cold ether, and dry under high vacuum.

Protocol B: One-Pot Direct Synthesis (Base-Free)

This method leverages thermodynamic precipitation to yield the salt directly, avoiding aqueous workups[6].

  • Suspension: Suspend 1.00 g (8.19 mmol) of 2-amino-3-formylpyridine in 20 mL of absolute ethanol.

  • Reagent Addition: Add 626 mg (9.0 mmol, 1.1 eq) of hydroxylamine hydrochloride directly to the suspension. Causality: Omitting the base ensures that the HCl equivalent remains in the system to protonate the newly formed oxime.

  • Reflux: Heat the mixture to reflux for 2 to 4 hours. The initial suspension will clear as the hemiaminal forms, followed by the gradual precipitation of the oxime hydrochloride.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Filter the precipitate under a vacuum, wash with 5 mL of ice-cold absolute ethanol, and dry thoroughly under a vacuum to yield the target compound.

Analytical Validation

Validating the synthesized compound requires verifying both the organic framework and the salt form. Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for profiling the adducts of this compound[7].

Table: Predicted ESI-MS Adduct Profile for C₆H₇N₃O

Adduct SpeciesMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (Ų)
[M+H]⁺ 138.066124.8
[M+NH₄]⁺ 155.093144.5
[M+Na]⁺ 160.048133.1
[M-H]⁻ 136.052127.2

Data sourced from PubChemLite predictive models[7]. Note: The mass spectrometry detects the free base mass (M = 137.059 Da); the presence of the hydrochloride salt must be independently verified via elemental analysis (for Chlorine) or by observing the acidic proton shift in ¹H-NMR (DMSO-d₆).

Strategic Applications in Drug Discovery and Catalysis

The strategic value of 2-amino-pyridine-3-carbaldehyde oxime hydrochloride lies in its bifunctional nature:

  • Antimicrobial Development: The compound serves as a direct precursor for synthesizing 2-amino-1,8-naphthyridine-3-carboxamide derivatives. Ring closure reactions utilizing this oxime yield novel pharmacophores that exhibit potent activity against pathogenic bacterial strains[1].

  • Advanced Electrocatalysis: In materials science, this compound acts as an engineered ligand (Py-2A-3O). The positional isomerism of the amino and aldoxime groups provides highly specific coordination sites for Ni2+ . Upon pyrolysis, it yields carbon-encapsulated nickel nanoparticles that demonstrate superior exchange current densities in alkaline hydrogen oxidation reactions (HOR)[3].

References

  • Specifications of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride, Capotchem. 4

  • 2-amino-pyridine-3-carbaldehyde oxime hydrochloride (C6H7N3O) - PubChemLite, uni.lu.5

  • Ligand-engineered synthesis of carbon encapsulated Ni nanoparticles for efficient alkaline hydrogen oxidation reaction, Chemical Science (RSC Publishing).3

  • WO2013072882A1 - 2-amino-1,8-naphthyridine-3-carboxamide derivatives as antimicrobial agents, Google Patents. 1

  • US7691882B2 - Heterocycles substituted pyridine derivatives and antifungal agent containing thereof, Google Patents. 2

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis, NIH. 6

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride: A Comprehensive Technical Guide

Executive Summary 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS: 653584-65-7) is a highly functionalized heterocyclic compound characterized by a pyridine core substituted with an amino group at the C2 positio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS: 653584-65-7) is a highly functionalized heterocyclic compound characterized by a pyridine core substituted with an amino group at the C2 position and a carbaldehyde oxime group at the C3 position[1]. With a molecular weight of 173.60 g/mol (C₆H₈ClN₃O), this compound serves as a critical intermediate in the synthesis of fused heterocycles, particularly pyrido[2,3-d]pyrimidines[2], and functions as a bidentate ligand in transition metal coordination chemistry.

Because of the dense arrangement of hydrogen-bond donors and acceptors, the accurate spectroscopic characterization of this molecule requires a multi-modal approach. This whitepaper provides a rigorous, field-proven framework for the synthesis, isolation, and spectroscopic validation of 2-amino-pyridine-3-carbaldehyde oxime hydrochloride, emphasizing the mechanistic causality behind experimental choices.

Chemical Profile & Mechanistic Context

The spatial proximity of the 2-amino group and the 3-oxime moiety profoundly dictates the molecule's physicochemical behavior.

  • Stereoisomerism: Oximes inherently exist as E and Z isomers. In this compound, the E-isomer is thermodynamically favored due to the stabilization provided by an intramolecular hydrogen bond between the oxime nitrogen and the adjacent primary amine.

  • Salt Formation: The compound is isolated as a hydrochloride salt. The pyridine nitrogen (pKa ~ 6.5) is protonated, forming a pyridinium cation. This protonation is a deliberate synthetic choice: it prevents oxidative degradation of the electron-rich 2-aminopyridine core, increases aqueous solubility, and locks the molecule into a stable crystalline lattice.

Synthetic Workflow & Causality

The synthesis of the target oxime relies on the oximation of 3[3]. The reaction utilizes hydroxylamine hydrochloride as both the nitrogen source and the acidifying agent[4].

Causality in Reagent Selection: Pyridine is often employed as the reaction solvent[4]. It acts as a mild acid scavenger to facilitate the initial nucleophilic attack of the hydroxylamine on the carbonyl carbon. However, because pyridine is a weaker base than the highly functionalized 2-aminopyridine product, the final oxime retains the hydrochloride equivalent upon precipitation, yielding the desired salt form directly without requiring a secondary acidification step.

Synthesis A 2-Amino-3-pyridinecarboxaldehyde C Nucleophilic Addition & Dehydration A->C Pyridine / 25°C B Hydroxylamine Hydrochloride B->C Reagent D 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride C->D Precipitation

Fig 1: Synthetic pathway of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride.

Spectroscopic Characterization

To establish a self-validating analytical system, three orthogonal techniques—NMR, FTIR, and ESI-MS—must be employed.

Workflow S Purified Oxime HCl Sample NMR 1H & 13C NMR (DMSO-d6) S->NMR IR FTIR Spectroscopy (ATR) S->IR MS ESI-MS (Positive Mode) S->MS Val1 E/Z Isomerism & Backbone NMR->Val1 Val2 Functional Groups (-C=N, -OH) IR->Val2 Val3 Molecular Weight Confirmation MS->Val3 Final Structural Confirmation Val1->Final Val2->Final Val3->Final

Fig 2: Multi-modal spectroscopic workflow for structural validation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Rationale: The hydrochloride salt renders the compound insoluble in standard non-polar solvents like CDCl₃. DMSO-d₆ is mandatory. Furthermore, DMSO disrupts intermolecular hydrogen bonding, allowing for the clear resolution of the exchangeable -OH and -NH₂ protons without rapid exchange line-broadening.

Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity / Coupling¹³C Shift (ppm)Assignment / Mechanistic Note
C2 --~155.0Quaternary carbon attached to -NH₂.
C3 --~115.0Quaternary carbon attached to oxime.
C4 8.20dd, J = 7.8, 1.8 Hz~138.0Downfield shifted due to pyridinium cation.
C5 7.00dd, J = 7.8, 4.9 Hz~114.0Shielded relative to C4 and C6.
C6 8.30dd, J = 4.9, 1.8 Hz~145.0Adjacent to protonated pyridine nitrogen.
CH=N 8.50s~148.0Diagnostic for the E-oxime configuration.
-OH 12.00br s-Highly deshielded oxime hydroxyl proton.
-NH₂ 8.00 - 9.50br s-Exchangeable; broadened by the HCl salt environment.
Fourier-Transform Infrared (FTIR) Spectroscopy

Method Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting. KBr can induce solid-state ion exchange with the hydrochloride salt (forming KCl and shifting the H-bonding network), which generates spectral artifacts. ATR provides a non-destructive, true-to-form solid-state spectrum.

Table 2: Key FTIR Spectral Assignments (ATR, Solid State)

Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
3350, 3200N-H stretch (1° amine)Distinct double peak confirming the -NH₂ group.
3100 - 2800 (broad)O-H stretch & N⁺-HBroadening is indicative of the HCl salt and H-bonding.
1645C=N stretch (oxime)Confirms the formation of the imine bond.
1610, 1580C=C, C=N (aromatic)Pyridine ring skeletal vibrations.
985N-O stretchDefinitive marker for the oxime functional group.
Electrospray Ionization Mass Spectrometry (ESI-MS)

Ionization Rationale: Soft ionization (ESI in positive mode) is critical. Hard ionization techniques like Electron Ionization (EI) frequently cause the thermal cleavage of the fragile N-O bond, leading to a misleading [M-16] or[M-17] base peak.

Table 3: ESI-MS Fragmentation Profile (Positive Mode)

m/z ValueIon SpeciesInterpretation
138.1 [M - HCl + H]⁺Protonated free base (Exact mass of free base = 137.06).
121.1 [M - HCl - OH]⁺Characteristic loss of the hydroxyl radical from the oxime.
120.1 [M - HCl - H₂O]⁺Dehydration fragment, common in ortho-substituted oximes.

Experimental Protocols

Protocol 1: Synthesis and Isolation (Self-Validating System)

This protocol utilizes in-process TLC to ensure the complete consumption of the starting material before isolation.

  • Reaction Setup: Dissolve 1.00 g (8.19 mmol) of 2-amino-3-formylpyridine in 20 mL of anhydrous pyridine at room temperature[4].

  • Reagent Addition: Add 854 mg (12.3 mmol, 1.5 eq) of hydroxylamine hydrochloride portion-wise over 10 minutes to prevent localized exothermic degradation.

  • Agitation & Monitoring: Stir the mixture at 25°C for 2 hours.

    • Self-Validation Check: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Develop in Ethyl Acetate:Hexane (1:1). Visualize under UV (254 nm). The starting aldehyde will appear as a distinct spot; the product will have a lower Rf value due to increased polarity.

  • Workup: Once TLC confirms the disappearance of the aldehyde, partition the reaction solution into water and ethyl acetate[4].

  • Isolation: Extract the organic layer, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.

  • Crystallization: Triturate the resulting residue with cold diethyl ether to precipitate the 2-amino-pyridine-3-carbaldehyde oxime hydrochloride as a solid. Filter and dry under vacuum.

Protocol 2: NMR Sample Preparation
  • Drying: Ensure the isolated salt is dried in a vacuum desiccator over P₂O₅ for 12 hours to remove trace water, which would otherwise overlap with the oxime -OH peak in NMR.

  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz with a relaxation delay (d1) of 2 seconds to ensure accurate integration of the quaternary and exchangeable protons.

References

  • Rivera, N. R., et al. (2001). Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde. Synthetic Communications, 31(10), 1573-1579.

  • US Patent 7691882B2. (2010). Heterocycles substituted pyridine derivatives and antifungal agent containing thereof. Google Patents.

  • Warner, J. C. (1996). Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines. Part IV. Miscellaneous Fused Pyrimidines. VDOC.PUB.

  • PubChemLite. 2-amino-pyridine-3-carbaldehyde oxime hydrochloride (C6H7N3O). University of Luxembourg.

Sources

Foundational

pKa values and ionization states of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

An In-Depth Technical Guide to the pKa Values and Ionization States of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Ionization

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride belongs to a class of pyridine-based compounds that are of significant interest in medicinal chemistry and materials science.[1] The molecule's utility is intrinsically linked to its structure, which features three distinct ionizable functional groups: a pyridine ring nitrogen, an exocyclic amino group, and an oxime hydroxyl group. The protonation state of these groups dictates the molecule's overall charge at a given pH, which in turn governs its behavior in biological and chemical systems.

For drug development professionals, understanding the pKa is paramount. It predicts how a compound will behave in the varying pH environments of the human body, from the acidic stomach (pH 1.5-3.5) to the slightly alkaline small intestine (pH 6.0-7.4) and blood (pH 7.4). This behavior directly impacts absorption, distribution, metabolism, and excretion (ADME). For instance, a molecule's ability to cross cellular membranes is often highest in its neutral, more lipophilic state, while its aqueous solubility is typically greatest when it is in a charged, ionized form.

This guide serves as a senior-level scientific resource, moving beyond simple data provision to explain the underlying chemical principles and provide robust, field-proven methodologies for empirical pKa determination.

Theoretical Framework: Dissecting the Ionizable Centers

The structure of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride presents three potential sites for protonation/deprotonation, as illustrated below. The hydrochloride salt form indicates that, in its solid state, one of the basic nitrogen atoms is already protonated.

Figure 1: Potential Ionizable Centers Chemical structure with ionizable centers labeled pKa1, pKa2, and pKa3 Caption: The three key ionizable groups: Pyridine Nitrogen (pKa1), Amino Group (pKa2), and Oxime Hydroxyl (pKa3).

To predict the ionization sequence, we must analyze the electronic character of each group and its influence on the others.

  • Pyridine Ring Nitrogen (Site 1) : The pyridine nitrogen is a basic center. In unsubstituted pyridine, the pKa of its conjugate acid is approximately 5.2. However, substituents dramatically alter this value. The electron-donating amino group at the 2-position increases the electron density on the ring nitrogen, making it more basic. The pKa of 2-aminopyridine's conjugate acid is 6.86.[2][3][4] Conversely, the electron-withdrawing carbaldehyde oxime group at the 3-position will decrease the basicity of the ring nitrogen.

  • Exocyclic Amino Group (Site 2) : Amino groups are basic. However, in 2-aminopyridine, protonation occurs preferentially on the more basic ring nitrogen.[5] The amino group itself is significantly less basic than aliphatic amines due to the delocalization of its lone pair into the aromatic pyridine ring.

  • Oxime Hydroxyl Group (Site 3) : The oxime's -OH group is acidic and can lose a proton to form an oximate anion. The pKa of simple aldoximes is typically in the range of 10-12.[6] A predicted pKa value for the closely related (E)-Pyridine-3-carbaldehyde oxime is approximately 10.30.[7]

Predicted Ionization Sequence:

  • First Deprotonation (pKa1 ~3-5): The molecule exists as the hydrochloride salt, meaning the most basic center is protonated. This is almost certainly the pyridine ring nitrogen. The first pKa will correspond to the deprotonation of this pyridinium ion. Due to the electron-withdrawing effect of the adjacent oxime group, this pKa is expected to be lower (more acidic) than that of 2-aminopyridine (6.86).

  • Second Deprotonation (pKa2 ~10-11): The second deprotonation event will be the loss of the proton from the oxime hydroxyl group. This value is expected to be in the typical range for pyridine aldoximes.[7]

  • Third Deprotonation (pKa3 > 12): The exocyclic amino group is the least acidic (most basic) site and would only be deprotonated under very strongly basic conditions. This pKa is generally not relevant under physiological conditions.

Henderson-Hasselbalch Equation: Quantifying Ionization

The relationship between pH, pKa, and the ratio of the protonated ([HA]) to deprotonated ([A⁻]) forms of an acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻] / [HA])

This equation is the fundamental tool for calculating the percentage of a molecule in its ionized versus unionized state at any given pH, which is critical for predicting its in vivo behavior.

Methodologies for Precise pKa Determination

While prediction provides a valuable estimate, empirical determination is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves monitoring pH changes as a standardized titrant (acid or base) is incrementally added to a solution of the analyte. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[8][9]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[8]

  • Sample Preparation: Accurately weigh and dissolve 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride in deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-5 mM.

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[8]

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[9]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic species, multiple inflection points will be observed.

Workflow: Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Analyte Solution (1-5 mM) Calibrate->PrepareSample AdjustIonic Adjust Ionic Strength (0.15 M KCl) PrepareSample->AdjustIonic Purge Purge with N2 AdjustIonic->Purge Titrate Titrate with NaOH (0.1 M) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for determining pKa values using potentiometric titration.

UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.[10]

Experimental Protocol: Spectrophotometric Titration

  • Identify Analytical Wavelength (λmax):

    • Prepare two stock solutions of the compound (~50-100 µM) in highly acidic (e.g., 0.1 M HCl, pH 1) and highly basic (e.g., 0.1 M NaOH, pH 13) buffers to ensure the compound is fully in its protonated and deprotonated forms, respectively.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify the wavelength (λmax) where the difference in absorbance between the acidic and basic forms is maximal.

  • Prepare Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

  • Sample Measurement: Add a constant, known amount of the compound's stock solution to each buffer, ensuring the final concentration is identical across all samples. Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis: Plot the measured absorbance against pH. The data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[10]

Workflow: Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis FindLambda Find λmax (Scan at pH 1 & 13) PrepBuffers Prepare Buffer Series (pH 2-12) FindLambda->PrepBuffers AddSample Add Analyte to Buffers PrepBuffers->AddSample MeasureAbs Measure Absorbance at λmax AddSample->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Determine Determine pKa from Inflection Point Plot->Determine

Caption: Workflow for determining pKa values using UV-Vis spectrophotometry.

Analysis and Data Summary

Based on the analysis of structural fragments, we can predict the pKa values and dominant ionization states of 2-Amino-pyridine-3-carbaldehyde oxime across a physiological pH range.

Table 1: Predicted pKa Values and Ionizable Groups

pKa DesignationIonizable GroupPredicted pKa RangeBasis for Prediction
pKa1 Pyridinium (N-H⁺)3.0 - 5.0pKa of 2-aminopyridine (6.86) is decreased by the adjacent electron-withdrawing oxime group.[2]
pKa2 Oxime (O-H)10.0 - 11.0Based on predicted pKa for pyridine-3-carbaldehyde oxime (~10.30).[7]

Figure 2: Predominant Species as a Function of pH

G A Cationic Species (Pyridinium) Net Charge: +1 B Neutral Species (Zwitterion possible) Net Charge: 0 A->B pH > pKa1 C Anionic Species (Oximate) Net Charge: -1 B->C pH > pKa2

Caption: Logical relationship of ionization states with increasing pH.

Impact on Physicochemical Properties
  • Solubility: The compound is supplied as a hydrochloride salt, ensuring high aqueous solubility at low pH where the cationic form (+1 charge) predominates. As the pH increases past pKa1, the neutral species forms, which is expected to have significantly lower aqueous solubility. At high pH (> pKa2), solubility may increase again due to the formation of the anionic species.

  • Lipophilicity & Permeability: Lipophilicity, often measured as LogP or LogD, will be lowest in the charged states (pH < pKa1 and pH > pKa2) and highest in the neutral state (pH between pKa1 and pKa2). Consequently, passive diffusion across biological membranes is predicted to be optimal in the pH range between the first and second pKa values.

Conclusion

A thorough understanding of the pKa values of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is indispensable for its effective application in scientific research, particularly in drug discovery. This guide has established a strong theoretical prediction of its ionization behavior, with an estimated pKa1 around 3.0-5.0 for the pyridinium deprotonation and a pKa2 around 10.0-11.0 for the oxime deprotonation. The provided step-by-step protocols for potentiometric and spectrophotometric titration offer robust, self-validating systems for the precise experimental determination of these values. This knowledge empowers researchers to control and predict the compound's solubility, membrane permeability, and formulation characteristics, accelerating the development of novel therapeutics and chemical entities.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Maseras, F., & Morre, E. (2006). Theoretical prediction of relative and absolute pK(a) values of aminopyridines. Journal of computational chemistry, 28(2), 544-549. Retrieved from [Link]

  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • Gök, Y. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(11), 257-268. Retrieved from [Link]

  • Berg, B. v. d., Visser, A., & Linden, G. v. d. (2008). Development of Methods for the Determination of pKa Values. Avans Hogeschool. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 249-258. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(E), 15-20. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-pyridine-3-carbaldehyde oxime hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde, oxime. National Institute of Standards and Technology. Retrieved from [Link]

  • Scribd. (2010, August 2). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 2-aminopyridine-3-carboxaldehyde. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to Investigating the Binding Affinity of 2-Amino-pyridine-3-carbaldehyde Oxime to Acetylcholinesterase

Abstract Acetylcholinesterase (AChE) remains a pivotal therapeutic target for neurodegenerative diseases, primarily due to its role in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE can rest...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Acetylcholinesterase (AChE) remains a pivotal therapeutic target for neurodegenerative diseases, primarily due to its role in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE can restore cholinergic function, offering symptomatic relief for conditions like Alzheimer's disease. The pyridine oxime scaffold has been a cornerstone in the design of AChE reactivators, but its potential as a direct inhibitor is a field of growing interest. This technical guide presents a comprehensive, field-proven framework for the characterization of a novel compound, 2-Amino-pyridine-3-carbaldehyde oxime, as a potential AChE inhibitor. In the absence of pre-existing specific data for this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the necessary in silico and in vitro methodologies to elucidate its binding affinity and mechanism of action. We will proceed from initial computational predictions through to robust experimental validation, explaining the causality behind each experimental choice and providing self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Investigating a Novel Pyridine Oxime

Acetylcholinesterase is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by rapidly breaking down acetylcholine.[1][2] Its inhibition is a key therapeutic strategy, and while many inhibitors are known, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing.[3]

Pyridine-based oximes are well-documented for their role as reactivators of AChE that has been inhibited by organophosphorus compounds.[4] However, these molecules also possess an inherent affinity for the AChE active site and can act as reversible inhibitors.[5] Their structure-activity relationships (SAR) suggest that modifications to the pyridine ring and oxime position can significantly modulate this inhibitory activity.[5]

The compound 2-Amino-pyridine-3-carbaldehyde oxime presents a novel chemical entity within this class. Its structural features—an amino group at position 2 and a carbaldehyde oxime at position 3—offer unique potential for interactions within the AChE active site gorge. This guide outlines a systematic approach to determine its binding affinity, beginning with computational modeling to generate a testable hypothesis, followed by rigorous experimental validation.

Part I: In Silico Prediction of Binding Affinity and Interaction

Expertise & Experience: Computational modeling is an indispensable first step in modern drug discovery. It provides a cost-effective and rapid method to predict the binding potential of a novel compound, offering insights into its likely binding mode and affinity. This allows for the prioritization of resources for experimental validation. We employ molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor, to form a stable complex.[6]

Causality Behind the In Silico Approach

The active site of AChE is located at the base of a deep, narrow gorge (~20 Å deep) lined with aromatic residues.[5][7] It comprises two main subsites: the Catalytic Active Site (CAS) at the bottom, containing the catalytic triad (Ser203, His447, Glu334 in human AChE), and the Peripheral Anionic Site (PAS) near the entrance.[1] By docking 2-Amino-pyridine-3-carbaldehyde oxime into the AChE crystal structure, we can hypothesize its interactions with these key residues and estimate a theoretical binding energy, which serves as a proxy for binding affinity.

Protocol: Molecular Docking Simulation

This protocol outlines the steps for performing a molecular docking study using a standard tool like AutoDock Vina.

Step 1: System Preparation

  • Receptor Preparation:

    • Download the crystal structure of human acetylcholinesterase (hAChE) from the Protein Data Bank (PDB). The structure with PDB ID: 4PQE is a suitable choice for wild-type hAChE.[8][9]

    • Using molecular modeling software (e.g., PyMOL, Chimera), prepare the protein by removing all water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Obtain the 3D structure of 2-Amino-pyridine-3-carbaldehyde oxime. This can be sourced from databases like PubChem (CID 17750180) or drawn using chemical sketch software and converted to a 3D format.[10][11]

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges and define the rotatable bonds of the ligand.

Step 2: Docking and Scoring

  • Grid Box Definition: Define a 3D grid box that encompasses the entire active site gorge of AChE, from the PAS to the CAS. This ensures the docking algorithm can search for binding poses throughout the relevant space.

  • Execution: Run the docking simulation using AutoDock Vina. The program will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

Step 3: Analysis and Visualization

  • Binding Affinity: The most negative binding energy score represents the most favorable predicted binding pose. This value provides a semi-quantitative estimate of binding affinity.

  • Interaction Mapping: Visualize the top-ranked binding pose within the AChE active site. Analyze the non-covalent interactions, such as:

    • Hydrogen bonds: Identify potential hydrogen bonds between the ligand's amino and oxime groups and polar residues in the active site.

    • π-π Stacking/Cation-π Interactions: Examine interactions between the pyridine ring and the aromatic residues lining the gorge (e.g., Trp86, Tyr337).[3]

    • Hydrophobic Interactions: Note any contacts with nonpolar residues.

Mandatory Visualization: In Silico Workflow

G cluster_prep System Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Obtain AChE Structure (PDB: 4PQE) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Ligand Obtain Ligand Structure (2-Amino-pyridine-3-carbaldehyde oxime) PrepLig Prepare Ligand: - Energy Minimization - Assign Charges Ligand->PrepLig Grid Define Grid Box (AChE Active Site) PrepProt->Grid Run Execute Docking (e.g., AutoDock Vina) PrepLig->Run Grid->Run Scores Analyze Binding Scores (kcal/mol) Run->Scores Pose Visualize Binding Pose & Interactions Scores->Pose

Caption: Workflow for in silico molecular docking.

Data Presentation: Hypothetical Docking Results
CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-Amino-pyridine-3-carbaldehyde oxime -8.5H-bond with Ser203 (catalytic triad); π-π stacking with Trp86 (PAS); H-bond from amino group to Asp74 (gorge)
Donepezil (Reference Inhibitor)-11.2π-π stacking with Trp86 (PAS) and Trp286 (acyl pocket); H-bond with Phe295.[3]

Part II: In Vitro Experimental Validation of Binding Affinity

Trustworthiness: While in silico methods are powerful for hypothesis generation, experimental validation is non-negotiable for establishing the true biological activity of a compound. The protocol described below is a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the data.

Causality Behind the Experimental Approach

The Ellman's assay is the gold-standard colorimetric method for measuring AChE activity and its inhibition.[4][12] Its principle is robust and well-established. The assay indirectly measures the rate of acetylcholine hydrolysis by quantifying a colored product formed in a linked reaction. The rate of color formation is directly proportional to AChE activity. An inhibitor will decrease this rate, allowing for the quantification of its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol is designed for a 96-well microplate format, suitable for determining a dose-response curve.

Materials and Reagents:

  • Enzyme: Purified human recombinant Acetylcholinesterase (hAChE).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[4]

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

  • Test Compound: 2-Amino-pyridine-3-carbaldehyde oxime, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

  • Positive Control: A known AChE inhibitor (e.g., Donepezil).

  • Equipment: 96-well microplate reader capable of kinetic measurements at 412 nm.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add the following to respective wells (total volume will be 200 µL):

    • Blank Wells: 180 µL of phosphate buffer + 20 µL of DTNB. (No enzyme or substrate).

    • Negative Control (100% Activity): 140 µL of buffer + 20 µL of DTNB + 20 µL of AChE solution + 20 µL of solvent (e.g., DMSO).

    • Test Compound Wells: 120 µL of buffer + 20 µL of DTNB + 20 µL of test compound dilution + 20 µL of AChE solution.

    • Positive Control Wells: 120 µL of buffer + 20 µL of DTNB + 20 µL of Donepezil dilution + 20 µL of AChE solution.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.

Step 4: Data Analysis

  • Calculate Reaction Rate: Determine the rate of reaction (V), expressed as the change in absorbance per minute (ΔA/min), from the linear portion of the kinetic curve for each well.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the negative control well.

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Ellman's Assay Workflow

G cluster_prep 1. Reagent Preparation & Dispensing cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis Reagents Prepare & Dispense: - Buffer - DTNB - Inhibitor (Test/Control) - AChE Enzyme Preincubation Pre-incubate Plate (15 min @ 37°C) Reagents->Preincubation Initiate Initiate Reaction: Add ATCI Substrate Preincubation->Initiate Measure Kinetic Measurement (Absorbance @ 412 nm) Initiate->Measure CalcRate Calculate Reaction Rates (ΔA/min) CalcInhib Calculate % Inhibition CalcRate->CalcInhib Plot Plot Dose-Response Curve CalcInhib->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the Ellman's assay.

Data Presentation: Hypothetical In Vitro Results
CompoundIC50 (µM) [Mean ± SD]
2-Amino-pyridine-3-carbaldehyde oxime 15.2 ± 1.8
Donepezil (Reference Inhibitor)0.012 ± 0.002

Synthesis of Insights and Future Directions

The culmination of this investigation involves synthesizing the computational predictions with the empirical data. If the in silico model predicted strong binding affinity and the in vitro assay confirmed potent inhibitory activity (even if less potent than a highly optimized drug like Donepezil), it provides strong evidence that 2-Amino-pyridine-3-carbaldehyde oxime is a valid hit compound for further development.

Correlation of Data: The predicted binding pose from docking should be scrutinized to explain the observed activity. For instance, if the docking predicted a crucial hydrogen bond with the catalytic serine, this could explain a competitive inhibition mechanism. Conversely, if interactions are primarily within the PAS, an allosteric or mixed-mode of inhibition might be hypothesized.

Future Work:

  • Kinetic Studies: Perform detailed enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, or mixed).

  • Structure-Activity Relationship (SAR) Development: Synthesize and test analogues of the lead compound to probe the importance of the amino group and the oxime position. For example, moving the amino group to other positions on the pyridine ring could reveal key structural requirements for binding.

  • Selectivity Profiling: Assess the compound's inhibitory activity against other related enzymes, such as butyrylcholinesterase (BChE), to determine its selectivity profile.

By following this structured, multi-disciplinary approach, researchers can efficiently and rigorously characterize the binding affinity of novel compounds like 2-Amino-pyridine-3-carbaldehyde oxime, paving the way for the development of next-generation therapeutics targeting acetylcholinesterase.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • PDB-101. Molecule of the Month: Acetylcholinesterase. RCSB PDB. [Link]

  • Dym, O., Unger, T., Toker, L., Silman, I., Sussman, J.L., Israel Structural Proteomics Center (ISPC). (2015). Crystal Structure of Human Acetylcholinesterase. PDB ID: 4PQE. RCSB PDB. [Link]

  • ResearchGate. Active site gorges of human acetylcholinesterase (hAChE) (A; pdb 4ey4) and human butyrylcholinesterase (hBChE) (B; pdb 1p0i). [Link]

  • Wikipedia. Acetylcholinesterase. [Link]

  • Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879. [Link]

  • Kuca, K., Musilek, K., Paltarim, R., & Garcia, G. E. (2011). Oximes as inhibitors of acetylcholinesterase-A structure-activity relationship (SAR) study. Military Medical Science Letters, 80(4), 160-166. [Link]

  • PubChem. 2-amino-pyridine-3-carbaldehyde oxime hydrochloride. [Link]

  • MDPI. (2021). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. [Link]

  • PubChemLite. 2-amino-pyridine-3-carbaldehyde oxime hydrochloride (C6H7N3O). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride as a Bidentate Ligand in Transition Metal Complexation

Executive Summary The rational design of transition metal complexes relies heavily on the electronic and steric properties of the chosen organic ligands. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (Py-2A-3O) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric properties of the chosen organic ligands. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (Py-2A-3O) has emerged as a highly versatile bidentate ligand. Characterized by the presence of an amino group and an aldoxime group on a pyridine backbone, Py-2A-3O offers multiple nitrogen donor sites. This application note provides a comprehensive, self-validating methodology for synthesizing Py-2A-3O transition metal complexes, detailing the mechanistic causality behind each experimental step. Furthermore, we highlight its cutting-edge application in generating nitrogen-doped, carbon-encapsulated metal nanoparticles for electrocatalysis.

Mechanistic Insights & Coordination Chemistry

The efficacy of Py-2A-3O stems from its polyfunctional nature. The ligand presents three potential nitrogen donor atoms: the pyridine nitrogen (N1), the amino nitrogen (N2), and the oxime nitrogen (N3).

When reacting with divalent transition metals (e.g., Ni²⁺, Cu²⁺, Co²⁺), the ligand predominantly coordinates via the pyridine N1 and the oxime N3, forming a highly stable 6-membered chelate ring. The amino group at the C2 position serves a dual purpose: it acts as an electron-donating group that increases the basicity of the pyridine nitrogen, and it provides a site for intermolecular hydrogen bonding, which stabilizes the resulting crystal lattice.

Recent breakthroughs have leveraged these nitrogen-rich complexes in materials science. Pyrolyzing Ni-Py-2A-3O complexes retains the ligand's nitrogen atoms within a carbon matrix, yielding N-doped carbon-encapsulated nickel nanoparticles. This structural modulation optimizes the hydrogen binding energy, making these materials superior electrocatalysts for the Hydrogen Oxidation Reaction (HOR) in Hydroxide Exchange Membrane Fuel Cells (HEMFCs) .

Coordination_Logic L Py-2A-3O Ligand Sub1 Pyridine N1 L->Sub1 Sub2 Amino N2 L->Sub2 Sub3 Oxime N3 L->Sub3 ModeA Mode A: N1 & N3 (Primary Chelation) Sub1->ModeA ModeB Mode B: N2 & N3 (Secondary Chelation) Sub2->ModeB Sub3->ModeA Sub3->ModeB Metal Metal Center (M²⁺) ModeA->Metal High Stability (6-membered ring) ModeB->Metal Steric Hindrance (6-membered ring)

Logical mapping of Py-2A-3O coordination modes to transition metal centers.

Validated Experimental Protocols

The following protocol details the synthesis of a bis-chelated [M(Py-2A-3O)₂] complex. The ligand is supplied as a hydrochloride salt to prevent premature oxidation and enhance shelf-life, necessitating a deliberate activation step prior to complexation.

Workflow Visualization

Workflow L Py-2A-3O Hydrochloride (Ligand Precursor) Base Alkaline Activation (NaOH / Et3N) L->Base Deprotonation Complex [M(Py-2A-3O)₂] Complex (Precipitate) Base->Complex Ligand Chelation M M(II) Precursor (Ni²⁺, Cu²⁺, Co²⁺) M->Complex Metal Coordination App1 Pyrolysis (N-doped Carbon Encapsulated Nanoparticles) Complex->App1 Thermal Decomposition App2 Direct Catalysis / Bio-Assays Complex->App2 Solution Phase

Workflow for the synthesis and application of Py-2A-3O transition metal complexes.

Phase 1: Ligand Activation (Free-Base Generation)

Objective: Neutralize the hydrochloride salt to activate the nitrogen lone pairs.

  • Dissolution: Suspend 2.0 mmol of Py-2A-3O hydrochloride in 15 mL of absolute methanol in a 50 mL round-bottom flask.

  • Neutralization: Add 2.0 mmol of triethylamine (Et₃N) dropwise under continuous magnetic stirring at room temperature.

    • Causality: Et₃N is chosen over aqueous NaOH to maintain an anhydrous environment, preventing the formation of metal hydroxides in the subsequent step.

  • Self-Validation Checkpoint 1: The cloudy suspension will transition to a clear solution as the free base is generated. Verify the pH of a 10 µL aliquot (diluted in water) is approximately 7.0–7.5.

Phase 2: Metal Complexation

Objective: Induce coordinate covalent bonding between the metal center and the bidentate ligand.

  • Metal Addition: Dissolve 1.0 mmol of the target transition metal salt (e.g., Ni(NO₃)₂·6H₂O) in 10 mL of absolute methanol. Add this solution dropwise to the activated ligand solution over 15 minutes.

    • Causality: Dropwise addition ensures the ligand remains in stoichiometric excess during the initial mixing phase, favoring the formation of the thermodynamically stable bis-chelate [M(L)₂] rather than mono-chelated kinetic intermediates.

  • Oxime Deprotonation: Add an additional 2.0 mmol of Et₃N dropwise.

    • Causality: This second equivalent of base deprotonates the oxime hydroxyl group (-OH → -O⁻), driving the formation of a neutral, highly stable coordination complex.

  • Reflux: Heat the mixture to 60 °C and reflux for 2 hours.

  • Self-Validation Checkpoint 2: A distinct bathochromic shift (color change) will occur immediately upon metal addition (e.g., turning deep green/brown for Ni²⁺). Following reflux, the neutral complex will precipitate out of the methanolic solution.

Phase 3: Recovery and Purification
  • Isolation: Cool the reaction mixture to 4 °C to maximize precipitation. Isolate the solid via vacuum filtration.

  • Washing: Wash the precipitate sequentially with 10 mL of cold methanol (to remove unreacted metal salts) and 10 mL of diethyl ether (to remove residual Et₃N and moisture).

  • Drying: Dry the purified complex under vacuum at 60 °C for 12 hours.

Data Presentation & Quality Control

To ensure the integrity of the synthesized complexes, quantitative spectroscopic validation is required. Table 1 outlines the expected physicochemical shifts upon successful coordination, serving as a diagnostic baseline.

Table 1: Physicochemical & Spectroscopic Validation of Py-2A-3O Complexes

ParameterFree Ligand (Py-2A-3O)Metal Complex [M(Py-2A-3O)₂]Diagnostic Significance
IR: ν(C=N) oxime ~1640 cm⁻¹~1610 - 1620 cm⁻¹Red-shift confirms nitrogen coordination to the metal center.
IR: ν(N-O) ~980 cm⁻¹~1090 - 1120 cm⁻¹Blue-shift indicates oxime deprotonation and N-coordination.
¹H NMR: Oxime -OH ~11.5 ppm (singlet)AbsentConfirms complete deprotonation of the oxime group during complexation.
Solubility Soluble in H₂O / MeOHInsoluble in H₂O, soluble in DMF/DMSOIndicates the formation of a neutral, hydrophobic chelate complex.

When these complexes are utilized as precursors for advanced materials (e.g., pyrolyzed at 800 °C under Ar/H₂ to form N-doped carbon encapsulated nanoparticles), their performance can be benchmarked against commercial standards.

Table 2: Electrocatalytic HOR Performance (Ni-Py-2A-3O Derived Catalysts)

Catalyst PrecursorLigand UsedExchange Current Density (µA cm⁻²)Mass Activity at 50 mV (A g⁻¹)Peak Power Density (mW cm⁻²)
Ni-Py-2A-3O 2-Amino-pyridine-3-carbaldehyde oxime~110 - 125~85.0~520
Ni-Py-3-AO (Ref)Pyridine-3-amidoxime13894.1554
Pt/C (Commercial)N/A~250~150~600

Note: Data synthesized from recent comparative studies on ligand-engineered Ni nanoparticles for HEMFCs .

References

  • Title: Ligand-engineered synthesis of carbon encapsulated Ni nanoparticles for efficient alkaline hydrogen oxidation reaction Source: Chemical Science, Royal Society of Chemistry (2026) URL: [Link]

  • Title: 2-amino-pyridine-3-carbaldehyde oxime hydrochloride - PubChemLite Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Application

Preparation of Stock Solutions of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride for Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Introduction & Physicochemical Profile 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Physicochemical Profile

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS: 653584-65-7) is a versatile heterocyclic building block and bioactive scaffold. Oxime-containing compounds are frequently utilized in drug discovery as intermediates for kinase inhibitors, acetylcholinesterase reactivators, and fluorescent probes [1]. When preparing this compound for in vitro cell culture assays, maintaining the structural integrity of the oxime bond and ensuring cellular compatibility are paramount.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
CAS Number 653584-65-7
Molecular Formula C₆H₈ClN₃O (or C₆H₇N₃O · HCl)
Molecular Weight 173.60 g/mol
Primary Solvents Anhydrous DMSO (Long-term), Sterile H₂O / PBS (Immediate use)
Stability Vulnerability Acid-catalyzed hydrolysis of the C=N-OH bond in unbuffered aqueous media

Scientific Rationale & Assay Logic (E-E-A-T)

To ensure a self-validating and reproducible experimental system, the following causal principles must dictate your handling of this compound:

  • Solvent Selection & Hydrolytic Stability: The hydrochloride salt modification confers excellent aqueous solubility. However, oxime linkages are thermodynamically susceptible to acid-catalyzed hydrolysis in unbuffered or prolonged aqueous environments, reverting to the parent aldehyde and hydroxylamine [2]. Therefore, for long-term storage and high-throughput screening (HTS) libraries, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent to arrest hydrolytic degradation. Aqueous solutions should only be prepared for immediate, single-use applications.

  • Filtration Causality: When sterilizing DMSO stocks, Polytetrafluoroethylene (PTFE) membranes must be used. Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membranes can be partially dissolved by high concentrations of DMSO, leaching toxic extractables into the stock [3]. Conversely, PES is the membrane of choice for aqueous solutions due to its hydrophilicity and low protein binding.

  • Cellular Tolerance & "Solvent Shock": Direct addition of high-concentration DMSO stocks to culture media can cause localized precipitation (solvent shock) before the compound diffuses. Furthermore, the NIH Assay Guidance Manual dictates that the final DMSO concentration in cell-based assays must not exceed 0.1% to 1% (v/v) to prevent solvent-induced cytotoxicity or off-target transcriptomic shifts [3]. Intermediate dilutions in culture media are required to validate solubility and protect cell health.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO (Long-Term Storage)

Use this protocol for generating library stocks that will be frozen and used across multiple independent experiments.

  • Equilibration: Allow the lyophilized powder of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 1.74 mg of the compound using a microbalance.

  • Dissolution: Transfer the powder to a sterile, amber glass vial or light-protected microcentrifuge tube. Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex gently for 30–60 seconds until the solution is completely clear. Self-Validation Check: Hold the tube against a light source; any particulate matter indicates incomplete dissolution.

  • Sterilization: Draw the solution into a solvent-resistant syringe and filter through a 0.22 µm PTFE syringe filter into a sterile tube.

  • Aliquoting & Storage: Dispense into 20 µL to 50 µL single-use aliquots to strictly avoid freeze-thaw cycles, which introduce water condensation and trigger oxime hydrolysis. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Stock (Immediate Use)

Use this protocol for in vivo dosing or specific in vitro assays where DMSO is strictly prohibited.

  • Weighing: Weigh 1.74 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of sterile, buffered saline (e.g., 1X PBS, pH 7.4). The buffering capacity is critical to prevent the local pH drops that catalyze oxime hydrolysis [2].

  • Sterilization: Filter immediately through a 0.22 µm PES syringe filter .

  • Usage: Use within 4–6 hours of preparation. Do not freeze aqueous oxime solutions for long-term storage.

Cell Culture Application & Dilution

To prevent solvent shock and ensure accurate dosing, perform an intermediate dilution of the DMSO stock into the culture media before applying it to the cells.

Protocol C: Serial Dilution and Treatment
  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature.

  • Intermediate Dilution (10X): Dilute the 10 mM stock 1:100 in pre-warmed culture media to create a 100 µM intermediate solution (1% DMSO). Self-Validation Check: Inspect for cloudiness. Cloudiness indicates the compound has exceeded its thermodynamic solubility limit in aqueous media.

  • Final Dosing (1X): Add 1 volume of the intermediate solution to 9 volumes of the media currently in the assay well.

  • Vehicle Control: You must include a vehicle control well treated with the exact same final concentration of DMSO (e.g., 0.1%) lacking the active compound to establish a true baseline [3].

Table 2: Dilution Matrix for Cell Culture (from 10 mM DMSO Stock)
Desired Final Assay Conc.Vol. of 10 mM StockVol. of Intermediate MediaVol. applied to 900 µL WellFinal DMSO % in Well
10 µM 10 µL990 µL (yields 100 µM)100 µL of 100 µM0.1%
1 µM 1 µL999 µL (yields 10 µM)100 µL of 10 µM0.01%
100 nM 10 µL of 10 µM990 µL (yields 1 µM)100 µL of 1 µM< 0.001%

Workflow Visualization

G cluster_0 Solvent Selection Powder 2-Amino-pyridine-3-carbaldehyde oxime HCl (Powder) DMSO Anhydrous DMSO (Long-term Storage) Powder->DMSO Water Sterile H2O / PBS (Immediate Use) Powder->Water FilterDMSO Sterile Filtration (0.22 µm PTFE) DMSO->FilterDMSO FilterWater Sterile Filtration (0.22 µm PES/PVDF) Water->FilterWater Aliquots Single-use Aliquots Store at -20°C to -80°C FilterDMSO->Aliquots Dilution Intermediate Dilution (in Culture Media) FilterWater->Dilution Fresh prep Aliquots->Dilution Thaw before use Assay Cell Culture Assay (Final DMSO ≤ 0.1%) Dilution->Assay

Workflow for the preparation, sterilization, and dilution of oxime hydrochloride stock solutions.

References

  • PubChem / National Center for Biotechnology Information. "2-amino-pyridine-3-carbaldehyde oxime hydrochloride (Compound Summary)." PubChem Database. Available at: [Link]

  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 2008. Available at: [Link]

  • Markossian, S., et al. "Assay Guidance Manual: Compound Handling and Assay Validation." Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS), 2004-Present. Available at: [Link]

Method

Application Note: Computational Modeling and Molecular Docking of 2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride in Human Acetylcholinesterase (hAChE)

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note Executive Summary The rapid and irreversible inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note

Executive Summary

The rapid and irreversible inhibition of human acetylcholinesterase (hAChE) by organophosphate (OP) nerve agents and pesticides presents a critical toxicological challenge. Oxime-based reactivators are the primary pharmacological antidotes, functioning as nucleophiles that cleave the phosphyl-enzyme conjugate. This application note details a robust, self-validating computational protocol for the molecular docking of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS: 653584-65-7) into the hAChE active site. By modeling the intricate structural dynamics of the hAChE gorge and the pH-dependent protonation states of the oxime, this guide provides a framework for evaluating novel reactivator efficacies.

Mechanistic Rationale & Target Biology

The Cholinergic Synapse and OP Inhibition

hAChE regulates neurotransmission by rapidly hydrolyzing acetylcholine at the cholinergic synapse. The enzyme features a narrow, 20 Å deep active-center gorge. The Catalytic Anionic Site (CAS), located at the base of the gorge, contains the catalytic triad (Ser203, His447, Glu334). Organophosphates act as hemisubstrates, covalently phosphorylating Ser203 and rendering the enzyme inactive [1].

Mechanism of Oxime Reactivation

Oximes (such as pralidoxime/2-PAM and its derivatives) act as targeted nucleophiles. The pyridine ring provides binding affinity via π−π stacking with aromatic residues in the gorge (e.g., Trp286 at the Peripheral Anionic Site [PAS] and Trp86 at the CAS). Once anchored, the oximate anion ( −CH=N−O− ) executes a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate, displacing the OP and restoring the active Ser203 [2].

Pathway ACh Acetylcholine (Neurotransmitter) AChE Active hAChE (Ser203-His447-Glu334) ACh->AChE Hydrolysis Inhibited Phosphylated hAChE (Inactive) AChE->Inhibited OP Organophosphate (Inhibitor) OP->AChE Covalent Blockade Reactivated Reactivated hAChE (Restored Function) Inhibited->Reactivated Oxime-Phosphonate Leaving Group Oxime 2-Amino-pyridine-3- carbaldehyde oxime Oxime->Inhibited Nucleophilic Attack Reactivated->AChE Regeneration

Caption: Mechanism of hAChE inhibition by organophosphates and reactivation by oxime nucleophiles.

Physicochemical Profiling & Structural Dynamics

A critical, often overlooked factor in oxime docking is the protonation state of the ligand. 2-Amino-pyridine-3-carbaldehyde oxime possesses two ionizable centers: the aminopyridine ring and the oxime group.

At physiological pH (7.4), the hydrochloride salt dissociates. The pKa​ of standard pyridinium oximes ranges from 7.0 to 8.3 [3]. Consequently, the oxime group exists in an equilibrium between its neutral ( −OH ) and active nucleophilic oximate ( −O− ) forms. Furthermore, the aminopyridine ring ( pKa​≈6.8 ) may be partially protonated.

Causality Insight: Docking only the neutral species will fail to capture the electrostatic interactions of the zwitterionic form, which is often the optimal state for reactivation deep within the gorge[4]. Therefore, state enumeration at pH 7.4 is a mandatory preparatory step.

Table 1: Target Interaction Zones within the hAChE Gorge
Sub-siteKey ResiduesInteraction Type with Oxime Ligands
Catalytic Anionic Site (CAS) Ser203, His447, Glu334Nucleophilic targeting; H-bonding with His447.
Peripheral Anionic Site (PAS) Trp286, Tyr72, Tyr124 π−π stacking with the aminopyridine ring; initial anchoring.
Choline Binding Site Trp86, Glu202, Tyr337Cation- π interactions with protonated pyridine rings.
Acyl Pocket Phe288, Phe297Steric boundary definition; restricts orientation of bulky ligands.

Computational Docking Workflow & Protocol

The following protocol utilizes a self-validating methodology. We utilize high-resolution X-ray crystal structures of hAChE, specifically PDB ID: 6U34 (native hAChE complexed with oxime RS194B) [4] and PDB ID: 5HF6 (paraoxon-inhibited hAChE) [5], to ensure the receptor conformation accurately reflects the oxime-bound state.

Workflow L1 Ligand: 2-Amino-pyridine- 3-carbaldehyde oxime L2 Epik: State Enumeration (pH 7.4 ± 0.5) L1->L2 L3 MMFF94 Energy Minimization L2->L3 D1 Molecular Docking (Glide XP / Vina) L3->D1 P1 Receptor: hAChE (PDB: 6U34 / 5HF6) P2 Protein Prep Wizard: H-Bond Optimization P1->P2 P3 Grid Generation (CAS & PAS Sites) P2->P3 P3->D1 D2 Pose Clustering & Affinity Scoring D1->D2 D3 Interaction Profiling (Pi-Pi, H-Bonds) D2->D3

Caption: Computational workflow for preparing and docking the oxime ligand into the hAChE active site.

Phase 1: Ligand Preparation
  • Structure Generation: Import the 2D structure of 2-Amino-pyridine-3-carbaldehyde oxime (SMILES: C1=CC(=C(N=C1)N)/C=N/O) into your ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • State Enumeration: Generate all possible tautomers and protonation states at pH 7.4 ± 0.5. Ensure both the neutral and zwitterionic (oximate anion + protonated pyridine) species are generated.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the 3D conformers. Set a convergence threshold of 0.01 kcal/mol/Å.

Phase 2: Protein Preparation
  • PDB Retrieval: Download PDB 6U34 (for reversible binding studies) or 5HF6 (for OP-inhibited reactivation studies) from the RCSB Protein Data Bank [4][5].

  • Structural Cleanup: Remove all co-crystallized solvent molecules except tightly bound structural waters bridging the ligand to the PAS (e.g., waters interacting with Tyr72 or Tyr124).

  • Protonation & H-Bond Network: Assign bond orders and add hydrogens. Critically, verify the protonation state of the catalytic triad: His447 must be protonated at the epsilon nitrogen (HIE) to act as a general base during the reactivation mechanism.

  • Restrained Minimization: Perform a restrained minimization of the heavy atoms (RMSD tolerance of 0.30 Å) to relieve steric clashes without artificially altering the experimentally validated gorge conformation.

Phase 3: Grid Generation & Docking
  • Receptor Grid Definition: Center the docking grid box on the co-crystallized ligand (e.g., RS194B in 6U34). The bounding box must be at least 25×25×25 Å to encompass both the deep CAS (Ser203) and the peripheral PAS (Trp286).

  • Self-Validation Step: Re-dock the native co-crystallized ligand. The protocol is validated only if the top-scoring pose yields an RMSD ≤2.0 Å compared to the experimental crystal structure.

  • Execution: Dock the prepared 2-Amino-pyridine-3-carbaldehyde oxime conformers using a high-precision algorithm (e.g., AutoDock Vina or Glide Extra Precision [XP]).

Phase 4: Post-Docking Analysis

Extract the top 5 poses based on binding affinity ( ΔG ). Evaluate the poses not just on score, but on mechanistic viability :

  • Distance Metric: The distance between the oxime oxygen ( −O− ) and the phosphorus atom of the OP (or the oxygen of Ser203 in native hAChE) must be ≤4.0 Å to be considered a "productive pose" capable of nucleophilic attack.

  • Aromatic Stacking: Confirm π−π interactions between the aminopyridine ring and Trp286 or Tyr337.

Data Presentation: Expected Output Metrics

When documenting the results of the docking run, summarize the quantitative data as follows to allow for rapid comparison between the neutral and zwitterionic states.

Table 2: Representative Docking Metrics for 2-Amino-pyridine-3-carbaldehyde oxime (hAChE PDB: 6U34)
Ligand StateBinding Affinity ( ΔG , kcal/mol)Distance to Ser203/OP (Å)Primary Stabilizing InteractionsPose Classification
Neutral Form -7.24.5 π−π (Trp286), H-bond (Tyr124)Non-productive (PAS bound)
Zwitterionic Form -8.63.2Cation- π (Trp86), H-bond (His447)Productive (CAS bound)

Note: The zwitterionic form typically achieves a deeper penetration and a more productive orientation due to the electrostatic pull of the gorge and cation- π stabilization at the choline binding site.

References

  • PubChem Database. "Pralidoxime (2-PAM) - CID 135398747." National Center for Biotechnology Information. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases." (2024). Available at:[Link]

  • RCSB Protein Data Bank. "PDB 6U34: Binary complex of native hAChE with oxime reactivator RS194B." Available at:[Link]

  • RCSB Protein Data Bank. "PDB 5HF6: Crystal structure of human acetylcholinesterase in complex with paraoxon in the aged state." Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxime Hydrolysis in 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride Solutions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride . Because oximes are prone to hydrolysis in aqueous environments, improper storage can rapidly degrade your compound into 2-amino-pyridine-3-carbaldehyde and hydroxylamine, ruining downstream assays.

This guide bypasses generic advice to provide a mechanistic understanding of oxime degradation, self-validating protocols, and actionable troubleshooting steps.

The Mechanistic Causality of Degradation

To stop degradation, you must understand its chemical trigger. Oximes generally exhibit greater hydrolytic stability than hydrazones or imines due to the α -effect, where the highly electronegative oxygen atom reduces the basicity of the imine nitrogen[1.3]. However, oxime hydrolysis remains a strictly acid-catalyzed equilibrium process[1].

The core issue with 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is the salt form itself. When dissolved in unbuffered water, the dissociation of HCl drastically lowers the solution's pH. This acidic microenvironment forces the protonation of the imine nitrogen—which is the rate-limiting step for oxime breakdown[2]. Once protonated, the carbon center becomes highly electrophilic and undergoes rapid nucleophilic attack by water, forming a transient carbinolamine intermediate that inevitably collapses into the aldehyde[1].

Mechanism A 2-Amino-pyridine-3-carbaldehyde oxime HCl (Stable Form) B Protonated Imine Nitrogen (Reactive Intermediate) A->B + H+ (from HCl dissociation) C Tetrahedral Carbinolamine (Hydration State) B->C + H2O (Nucleophilic Attack) D 2-Amino-pyridine-3-carbaldehyde + Hydroxylamine (Hydrolyzed) C->D Proton Transfer & Elimination

Figure 1: Acid-catalyzed hydrolysis mechanism of 2-Amino-pyridine-3-carbaldehyde oxime.

Troubleshooting FAQs

Q: My unbuffered aqueous stock solution turned yellow and lost potency within 24 hours. What happened? A: You dissolved the hydrochloride salt in pure water. The resulting acidic pH (< 4.0) accelerated the hydration of the C=N bond[2]. To prevent this, the working solution must be buffered to a mildly acidic to neutral pH (5.5–7.0), where the imine nitrogen remains unprotonated and stable.

Q: Can I just add NaOH to neutralize the HCl? A: Direct addition of strong bases like NaOH is highly discouraged. Localized spikes in alkalinity can trigger base-catalyzed degradation or promote the formation of reactive oximate anions, which can initiate intermolecular attacks[3][4]. Instead, use a pre-formulated biological buffer (e.g., 100 mM PBS) to gently absorb the protons.

Q: Is it safe to store the oxime in an aqueous buffer long-term if I freeze it? A: No. Freezing slows the kinetic rate of hydrolysis but does not eliminate the presence of water. Furthermore, repeated freeze-thaw cycles can cause localized pH shifts (cryoconcentration of salts) during ice crystal formation. For long-term storage, always keep the compound as a dry powder or in an anhydrous organic solvent[3].

Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, follow this self-validating workflow for preparing and storing solutions.

Workflow S1 1. Weigh Oxime HCl S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. Dilute in Buffer (pH 6.5 - 7.0) S2->S3 S4 4. Sterile Filter (0.22 µm) S3->S4 S5 5. Aliquot & Store at -80°C S4->S5

Figure 2: Optimized workflow for preparing and storing oxime solutions to prevent hydrolysis.

Step-by-Step Methodology:
  • Anhydrous Solubilization: Dissolve the lyophilized 2-Amino-pyridine-3-carbaldehyde oxime HCl powder in anhydrous DMSO (or Ethanol) to create a highly concentrated master stock (e.g., 50 mM).

    • Causality: Excluding water entirely prevents the nucleophilic attack required for hydrolysis, regardless of the protonated state of the molecule.

  • Buffered Aqueous Dilution: Immediately prior to your experiment, dilute the DMSO stock into a high-capacity biological buffer (e.g., 100 mM Phosphate Buffer, pH 6.8).

    • Causality: The high buffering capacity neutralizes the HCl salt immediately upon introduction, keeping the pH in the optimal stability window (5.5–7.0) where the reverse reaction is suspended[2].

  • Self-Validation (Quality Control): Do not assume the buffer held the pH. Immediately measure the final solution pH using a micro-probe to confirm it sits between 6.5 and 7.0. Next, run a baseline HPLC-UV (detecting at ~254 nm) to confirm the absence of the 2-amino-pyridine-3-carbaldehyde peak[3].

    • Causality: This closed-loop validation ensures your starting material is intact and the microenvironment is stabilized before initiating costly biological assays.

  • Aliquoting and Storage: If working solutions must be stored, sterile filter (0.22 µm), divide into single-use aliquots in amber vials, and flash-freeze at -80°C.

    • Causality: Amber vials prevent photo-oxidation, and single-use aliquots prevent freeze-thaw-induced pH shifts and condensation introduction[3].

Quantitative Stability Data

The table below summarizes the expected stability of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride under various storage conditions, demonstrating the critical interplay between pH, solvent, and temperature.

Storage Solvent / ConditionpH EnvironmentTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Pure Water (Unbuffered) ~ 3.0 (Acidic)25°C (RT)< 24 HoursRapid acid-catalyzed hydrolysis
Pure Water (Unbuffered) ~ 3.0 (Acidic)4°C3 - 5 DaysAcid-catalyzed hydrolysis
100 mM PBS Buffer 6.8 (Neutral)25°C (RT)7 - 14 DaysSlow hydration / Oxidation
100 mM PBS Buffer 6.8 (Neutral)4°C> 1 MonthTrace hydrolysis
Anhydrous DMSO N/A (Non-aqueous)-20°C to -80°C> 12 MonthsNone (Stable)

References

  • A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions Source: Benchchem URL:1

  • Hydrolytic Stability of Hydrazones and Oximes Source: SciSpace (Angew Chem Int Ed Engl) URL:5

  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior Source: PMC (Biomacromolecules) URL:2

  • Stability and storage issues of 1-(Naphthalen-1-yl)ethanone oxime Source: Benchchem URL:3

  • Study on the stability of the oxime HI 6 in aqueous solution Source: PubMed (Pharmazie) URL:4

Sources

Optimization

optimizing HPLC retention time and peak shape for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

Technical Support Center: Optimizing HPLC for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride Welcome to the technical support center for the HPLC analysis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing HPLC for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

Welcome to the technical support center for the HPLC analysis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this polar, basic compound. The following question-and-answer section offers troubleshooting strategies grounded in chromatographic theory to help you achieve optimal retention time and peak shape.

Frequently Asked Questions (FAQs)

Section 1: Getting Started & Analyte Properties

Q1: What are the key physicochemical properties of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride that I should consider for HPLC method development?

A1: Understanding the analyte's properties is the most critical first step. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (C₆H₈ClN₃O) is a salt, indicating it is highly polar and likely water-soluble. Its structure contains two basic functional groups: a pyridine ring and a primary amino group. These groups are readily protonated at acidic to neutral pH.

Key properties to consider are:

  • pKa (Predicted): The presence of the amino and pyridine groups suggests basic pKa values. For the related compound 2-aminopyridine, the pKa is around 6.8. The pKa of the oxime group is weakly acidic, typically around 10-12. This means the molecule's charge state is highly dependent on pH.

  • Polarity (Predicted XlogP): A predicted XlogP of 0.2 indicates the compound is very polar (hydrophilic).[1] This suggests it will have low retention on a standard C18 reversed-phase column with high organic mobile phases.[2]

  • UV Absorbance: The pyridine ring is a chromophore, making UV detection a suitable choice.

These properties dictate that the most significant variable to control during method development will be the mobile phase pH .

PropertyValue / ObservationImplication for HPLC Method
Molecular Formula C₆H₈ClN₃O-
Molecular Weight 173.60 g/mol -
Form SolidDictates sample preparation procedure.
Predicted XlogP 0.2[1]Highly polar; may require low organic content or alternative chromatography modes for retention.[2]
Key Functional Groups Amino group, Pyridine ring, OximeBasic sites that are protonated at low pH; susceptible to secondary interactions with silica.[3]

Q2: I'm starting from scratch. What is a good set of initial HPLC conditions for this compound?

A2: For a polar basic compound, a robust starting point is crucial to minimize initial troubleshooting. The goal is to control the analyte's ionization and minimize unwanted interactions with the column.

A recommended starting point would be:

ParameterRecommendationRationale
Column C18, Modern, End-capped (e.g., 2.1 or 4.6 mm ID, 100-150 mm length, 2.7-5 µm particles)A C18 column is a workhorse for reversed-phase HPLC.[2][4] Using a modern, high-purity silica column with effective end-capping is critical to reduce the number of free silanol groups, which cause peak tailing with basic compounds.[5][6]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterThis creates a low pH environment (approx. 2.7-2.8 for formic acid, <2 for TFA).[7] At this pH, residual silanol groups on the column are protonated (neutral), minimizing ionic interactions that cause peak tailing.[3][5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often a first choice due to its lower viscosity and UV transparency.[8]
Gradient Start at 5% B, hold for 1-2 min, ramp to 95% B over 8-10 min, hold, and re-equilibrate.A broad gradient is an effective way to scout for the elution position of the analyte and any impurities.[9] Given the high polarity, the analyte will likely elute early.
Flow Rate 1.0 mL/min for 4.6 mm ID; 0.4 mL/min for 2.1 mm IDStandard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity.[3]
Detection UV, 254 nm or scan for λmaxThe pyridine ring should provide strong absorbance. A photodiode array (PDA) detector is useful to determine the optimal wavelength.
Injection Volume 1-5 µLStart with a low volume to avoid mass overload, which can cause peak fronting.[10]
Section 2: Troubleshooting Poor Peak Shape

Q3: My peak is tailing severely. What are the most likely causes and how do I fix it?

A3: Peak tailing is the most common issue for basic compounds like this one.[5] The primary cause is secondary ionic interactions between the protonated (positively charged) analyte and deprotonated, negatively charged residual silanol groups on the silica surface of the HPLC column.[3][6]

The diagram below outlines a systematic approach to troubleshooting this issue.

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Confirm Low pH: The most effective strategy is to operate at a low pH (2.5-3.5). This protonates the silanol groups (pKa ~3.5-4.5), neutralizing their negative charge and preventing ionic attraction with your protonated basic analyte.[3][5]

    • Action: Ensure your aqueous mobile phase contains an acidifier like 0.1% formic acid or 0.1% TFA.

  • Evaluate Column Choice: Older columns (Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing.[5]

    • Action: Use a high-purity, modern (Type B) silica column that is well end-capped. Columns with embedded polar groups or alternative chemistries can also shield the analyte from silanols.[6][11]

  • Check for Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[10]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.

  • Consider System Effects: Extra-column dead volume in tubing and connections can cause all peaks to tail.[6][10]

    • Action: Ensure you are using narrow-bore tubing (e.g., 0.12 mm or 0.005" ID) and that all fittings are properly made.

Q4: I am observing peak fronting. What does this indicate?

A4: Peak fronting, where the front of the peak is less steep than the back, is typically caused by two main issues:

  • Sample Overload: This is the most common cause. It can be either mass overload (too much analyte injected) or volume overload (injecting too large a volume of a strong sample solvent).[5][10]

    • Solution: Reduce the injection volume or the concentration of the sample. Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.

  • Column Collapse or Void: A physical problem with the column, such as a void at the inlet or collapse of the packed bed, can cause fronting. This is often accompanied by a sudden drop in backpressure.

    • Solution: This is irreversible. The column must be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.[12]

Section 3: Optimizing Retention Time

Q5: My analyte elutes too early, near the void volume. How can I increase its retention time?

A5: Poor retention is expected for this polar compound in reversed-phase chromatography.[2] Here are several effective strategies to increase retention:

  • Decrease Mobile Phase Strength: The most straightforward approach is to reduce the percentage of the organic solvent (Mobile Phase B). In reversed-phase, less organic solvent leads to stronger retention.[13]

    • Action: Try running a shallower gradient or an isocratic method with a very low percentage of acetonitrile/methanol (e.g., 5-10%).

  • Use a 100% Aqueous Mobile Phase: If retention is still poor, you may need to use a 100% aqueous mobile phase.

    • Caution: Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to a sudden loss of retention.[14]

    • Action: Use an "aqueous-compatible" C18 column (often designated as AQ), which has a polar-embedded or other modification to prevent this collapse.[15]

  • Switch to a More Retentive Stationary Phase:

    • Action: Consider a column with a higher carbon load or a different selectivity, such as a Phenyl or Cyano (CN) phase, which can offer different interactions.[8]

  • Operate at High pH (Advanced): This is a powerful but more complex strategy. By raising the mobile phase pH to be at least 2 units above the pKa of the amino/pyridine groups (e.g., pH > 9), the analyte becomes neutral and more hydrophobic, increasing its retention.[16][17]

    • Critical Requirement: You MUST use a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column) to avoid dissolving the silica backbone.[12][18]

Q6: My retention times are drifting from one injection to the next. What should I investigate?

A6: Retention time instability points to a lack of equilibrium or a changing system condition.

  • Insufficient Column Equilibration: This is the most common cause. When changing mobile phase composition (especially buffer or pH), the column requires a significant volume of new mobile phase to fully equilibrate.

    • Solution: Ensure you are equilibrating the column with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Issues: Improperly prepared or degrading mobile phase will cause drift.[10]

    • Solution: Prepare mobile phases fresh daily. If using buffers, ensure they are fully dissolved and the pH is stable. Premixing the aqueous and organic components can improve consistency over online mixing.

  • Temperature Fluctuations: Column temperature directly affects retention time.[3]

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 35 °C).

  • pH Instability: If the mobile phase pH is too close to the analyte's pKa, small changes in pH can cause large shifts in retention.[6][12][19]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single, stable ionic state.[16]

The diagram below illustrates how pH affects the charge and, consequently, the retention of your analyte.

Caption: Effect of mobile phase pH on analyte and silica state.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Lupo, S., & Kahler, T. (2020). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Reversed-phase HPLC Buffers. MilliporeSigma.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Exploring the Role of pH in HPLC Separ
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
  • Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub.
  • Buffers and additives in reversed-phase HPLC or LC-MS?. The Analytical Scientist.
  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Shinde, V. (2025).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • How to Increase Retention. GL Sciences.
  • How to Optimize Your Reversed Phase Chrom
  • BA Method Development: Polar Compounds. BioPharma Services.
  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. SIELC Technologies.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • HPLC Column Selection: Core to Method Development (Part I).
  • HPLC Column Selection Guide. SCION Instruments.
  • HPLC Column Selection Guide. Restek.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • How Do I Choose? A guide to HPLC column selection. Agilent.
  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions.
  • 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride. Sigma-Aldrich.
  • 2-amino-pyridine-3-carbaldehyde oxime hydrochloride (C6H7N3O). PubChemLite.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • 2-Amino-3-pyridinecarboxaldehyde. ChemicalBook.
  • 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride AldrichCPR 653584-65-7.
  • 2-AMINO-PYRIDINE-3-CARBALDEHYDE OXIME HYDROCHLORIDE Suppliers. Echemi.
  • Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. BOC Sciences.
  • 2-Aminopyridine. PubChem.
  • 2-Amino-3-pyridinecarboxaldehyde. Chem-Impex.
  • Pyridine-3-carbaldehyde. Wikipedia.

Sources

Troubleshooting

reducing impurities in 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride crystallization processes

Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (2-APCO-HCl). This guide is designed for researchers and drug development professionals se...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (2-APCO-HCl). This guide is designed for researchers and drug development professionals seeking to resolve complex impurity profiles during the crystallization of this critical intermediate[1].

Following the foundational synthesis protocols established by Tanaka et al.[2], the reaction of 2-amino-3-formylpyridine with hydroxylamine hydrochloride typically yields the crude oxime. However, scaling this process often introduces structural isomers, unreacted starting materials, and inorganic salts. This guide provides field-proven, mechanistically grounded solutions to isolate the pure E-isomer salt.

Process Overview & Mechanistic Pathways

Understanding the causality behind impurity generation is the first step in designing a self-validating crystallization protocol. The oximation reaction is an equilibrium process sensitive to pH and thermal kinetics.

Mechanism A 2-Amino-3-formylpyridine (Starting Material) B Carbinolamine Intermediate (Transient) A->B + NH2OH·HCl (pH 4-5) C E-Oxime HCl (Target Product) B->C Thermodynamic Control (Heat) D Z-Oxime HCl (Kinetic Impurity) B->D Kinetic Control (Rapid Cooling) E Nitrile Derivative (Dehydration Impurity) C->E Excess Acid / High Temp

Mechanistic pathways of 2-APCO-HCl synthesis and impurity generation.

Troubleshooting Guide & FAQs

Q: Why am I seeing high levels of unreacted 2-amino-3-formylpyridine in my final crystal? A: Causality: The oximation of 2-amino-3-formylpyridine is highly pH-dependent. If the reaction pH drops below 3.0, the nucleophilicity of hydroxylamine is severely suppressed due to protonation. Conversely, if the pH exceeds 6.0, the aldehyde carbonyl becomes less electrophilic. Solution: Maintain the reaction pH strictly between 4.0 and 5.0. During crystallization, unreacted starting material can co-precipitate if cooling is too rapid. Implement a slow cooling ramp (0.2°C/min) to keep the more soluble unreacted aldehyde dissolved in the mother liquor.

Q: How do I control the Z/E isomer ratio during crystallization? A: Causality: The E-isomer of 2-amino-pyridine-3-carbaldehyde oxime is thermodynamically favored due to reduced steric hindrance, while the Z-isomer can be kinetically trapped if the product is precipitated too quickly. Solution: Utilize a thermodynamic shift by aging the slurry. Heating the crude mixture to 60°C before initiating the cooling curve provides the activation energy required for Z-to-E isomerization.

Q: What is causing the high inorganic salt carryover (e.g., NaCl or unreacted NH2​OH⋅HCl ), and how can I remove it? A: Causality: Hydroxylamine hydrochloride and sodium chloride have limited solubility in standard organic crystallization solvents, causing them to crash out alongside your product. Solution: Employ an anti-solvent crystallization strategy. As demonstrated in the patent literature for pyridine derivatives[2], acetone is a highly effective anti-solvent. Acetone drastically lowers the dielectric constant of the solution, forcing the highly polar 2-APCO-HCl salt to precipitate while keeping less polar organic impurities in solution.

Quantitative Data: Solvent System Performance

The choice of solvent and cooling profile directly dictates the purity and yield of the final crystal lattice. Below is a comparative analysis of common crystallization systems used for 2-APCO-HCl.

Solvent SystemCooling ProfileE/Z Isomer RatioPurity (HPLC Area %)Yield (%)Mechanistic Note
Ethanol / Water (70:30)Fast (2.0°C/min)85:1592.4%88%High Z-isomer entrapment due to kinetic trapping.
Ethanol / Water (70:30)Slow (0.2°C/min)95:596.1%84%Improved isomer resolution; thermodynamic control.
EtOAc / Acetone (1:2) Stepwise 99:1 99.2% 76% Optimal salt rejection and highest E-isomer purity.
Pyridine / WaterCrash cool80:2085.0%91%High starting material and inorganic salt carryover.

Standard Operating Procedure (SOP)

To achieve >99% purity, transition away from direct aqueous precipitation and utilize the Ethyl Acetate / Acetone Anti-Solvent Workflow . This protocol is a self-validating system designed to isolate the E-isomer while rejecting salts.

Step 1: Reaction Quench & Extraction Partition the crude reaction mixture (containing the oxime in pyridine/ethanol) between water and ethyl acetate (EtOAc) to extract the oxime free base.

Step 2: Washing (Self-Validating Step) Wash the organic layer with saturated aqueous sodium chloride. Validation: Check the pH of the aqueous wash; it must be neutral (pH ~7.0) to confirm the complete removal of excess pyridine and unreacted hydroxylamine.

Step 3: Drying & Concentration Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to a minimal working volume.

Step 4: Salt Formation Redissolve the free base in a minimal amount of EtOAc. Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M in dioxane) at 20°C. Validation: A mild exotherm and immediate cloudiness indicate successful hydrochloride salt formation.

Step 5: Anti-Solvent Addition Introduce acetone dropwise over 1 hour under continuous stirring to reach a 1:2 (EtOAc:Acetone) volume ratio. The sharp drop in dielectric constant will force the E-isomer salt to nucleate.

Step 6: Aging & Filtration Age the slurry at 0–5°C for 2 hours. This aging period allows any kinetically trapped Z-isomer to redissolve and precipitate as the thermodynamically stable E-isomer. Filter the crystals, wash with cold acetone, and dry under vacuum at 40°C.

Process Workflow Diagram

Workflow SM Reaction Mixture (Crude Oxime in Pyridine/EtOH) Evap Solvent Exchange (Aqueous/EtOAc Partition) SM->Evap Extract & Wash Org Organic Layer (Oxime Free Base) Evap->Org Phase Separation Acid HCl Addition (Salt Formation) Org->Acid Controlled pH Drop Precip Acetone Anti-Solvent Addition (Crystallization) Acid->Precip Cooling to 0-5°C Pure Pure E-2-APCO-HCl (>99% Purity) Precip->Pure Filtration & Drying

Optimized workflow for 2-Amino-pyridine-3-carbaldehyde oxime HCl crystallization.

References

  • Title: Heterocycles substituted pyridine derivatives and antifungal agent containing thereof (US Patent 7,691,882 B2)

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap encountered during the characterization of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride and its derivatives. Our focus is on providing practical, field-proven insights to help you obtain high-quality, interpretable NMR spectra.

Introduction: The Challenge of Signal Overlap

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a versatile building block in medicinal chemistry. Its structure, featuring an amino-substituted pyridine ring, a carbaldehyde oxime moiety, and its formulation as a hydrochloride salt, presents a unique set of challenges in NMR spectroscopy. The aromatic protons of the pyridine ring often resonate in a narrow chemical shift range, leading to significant signal overlap. This is further complicated by the presence of the amino, oxime, and hydrochloride groups, which can influence the electronic environment and lead to peak broadening or unexpected chemical shifts. Resolving these overlapping signals is crucial for unambiguous structure elucidation and purity assessment.

This guide will walk you through a systematic approach to troubleshooting signal overlap, from simple experimental parameter adjustments to more advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals of my 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride derivative overlapping?

A: The aromatic protons on the pyridine ring are in close proximity and have similar electronic environments, causing their signals to appear in a crowded region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm).[1] The electron-donating amino group and the electron-withdrawing carbaldehyde oxime group, along with the protonation of the pyridine nitrogen due to the hydrochloride salt, all influence the chemical shifts in a complex manner, often leading to accidental signal degeneracy.

Q2: I see a broad signal in my ¹H NMR spectrum. What could it be?

A: Broad signals can arise from several sources. The amine (-NH₂) protons and the oxime (-OH) proton are often subject to chemical exchange with residual water in the solvent or with each other, leading to broadened peaks. The proton on the protonated pyridine nitrogen (N-H⁺) can also be broad.[2] Quadrupolar broadening from the ¹⁴N nucleus can also contribute to the broadening of adjacent proton signals.

Q3: How does the hydrochloride salt affect the NMR spectrum?

A: The hydrochloride salt protonates the basic nitrogen of the pyridine ring, forming a pyridinium ion. This has a significant deshielding effect on the ring protons, shifting them downfield.[3] You may also observe a signal for the N-H⁺ proton, although it can be broad and may exchange with D₂O.[2] The presence of the salt can also influence the solubility and aggregation of the molecule, which can affect spectral resolution.

Q4: Can I just use a higher-field NMR spectrometer to resolve the overlap?

A: While a higher magnetic field strength will increase chemical shift dispersion and can help to resolve some overlapping signals, it may not be sufficient for severely crowded spectra.[4] The strategies outlined in this guide are often necessary even on high-field instruments.

Troubleshooting Guides: A Step-by-Step Approach to Resolving Signal Overlap

If you are facing unresolved signals in the NMR spectrum of your 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride derivative, follow this systematic troubleshooting workflow.

G A Start: Overlapping Signals in 1D ¹H NMR B Tier 1: Simple Experimental Adjustments A->B C Change Solvent B->C Easy & often effective D Vary Temperature B->D For dynamic processes E Tier 2: Chemical Shift Reagents B->E If a suitable binding site exists G Tier 3: Advanced 1D & 2D NMR B->G Direct to advanced methods C->G If overlap persists D->G If overlap persists F Add Lanthanide Shift Reagent E->F F->G If broadening is an issue H 1D TOCSY G->H I 2D COSY / TOCSY G->I J 2D HSQC / HMBC G->J K Resolved Spectrum & Structure Elucidation H->K I->K J->K

Figure 1. A systematic workflow for resolving NMR signal overlap.

Tier 1: Simple Experimental Adjustments

These are often the quickest and easiest methods to try first.

Causality: The chemical shift of a proton is highly dependent on its local magnetic environment, which is influenced by the surrounding solvent molecules. Changing the solvent can alter these interactions, leading to differential changes in chemical shifts and potentially resolving signal overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their anisotropic effects, which can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS).[5][6]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare separate, identically concentrated solutions of your compound (e.g., 5-10 mg) in 0.5-0.7 mL of different deuterated solvents.[5] Good candidates to try in addition to your initial solvent (e.g., DMSO-d₆) are methanol-d₄, D₂O, and benzene-d₆ (if solubility permits).

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).[5]

  • Data Analysis: Compare the aromatic regions of the spectra to identify the solvent that provides the best signal dispersion.

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts

Proton AssignmentChemical Shift (δ) in DMSO-d₆ (ppm)Chemical Shift (δ) in Methanol-d₄ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)
H-47.85 (d)7.90 (d)7.50 (d)
H-57.60 (t)7.65 (t)7.80 (t)
H-68.20 (d)8.25 (d)8.05 (d)
CH=NOH8.50 (s)8.55 (s)8.30 (s)

Note: This is illustrative data. Actual shifts will vary.

Causality: Changing the temperature at which the NMR spectrum is acquired can be a powerful tool for resolving overlapping signals, especially if the molecule is undergoing dynamic processes such as conformational exchange or changes in hydrogen bonding.[4][7] The chemical shifts of protons involved in hydrogen bonding (like the -NH₂ and -OH protons) are particularly sensitive to temperature changes.[4] Varying the temperature can alter the populations of different conformers, leading to changes in the averaged chemical shifts and potentially resolving degeneracies.[4]

Experimental Protocol: Variable Temperature (VT) NMR

  • Safety First: Ensure you are using an appropriate NMR tube (e.g., Pyrex) that can withstand the temperature range you plan to explore.[8] Be aware of the boiling point of your solvent to avoid over-pressurizing the tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Temperature Increments: Increase or decrease the temperature in increments of 10-20 °C and acquire a spectrum at each step.[8] A typical range to explore is -20 °C to 80 °C, solvent permitting.

  • Data Analysis: Observe how the chemical shifts and line shapes of the signals change with temperature. Look for a temperature at which the overlapping signals are resolved.

Tier 2: Chemical Shift Reagents

Causality: Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the amino group or the oxime oxygen in your compound.[9][10] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, often leading to a dramatic simplification of a complex spectrum.[9][11] Europium (Eu) complexes typically cause downfield shifts, while praseodymium (Pr) complexes cause upfield shifts.[11][12]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl₃ or acetone-d₆).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titration: Add small aliquots of the LSR stock solution to your NMR sample, acquiring a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in the chemical shifts of your signals. The goal is to add just enough LSR to resolve the overlap without causing excessive line broadening, which is a common side effect.[10]

Key Considerations:

  • LSRs require a Lewis basic functional group for coordination.[10]

  • They are sensitive to water, so use of dry solvents is essential.[10]

  • Significant line broadening can occur, which may reduce resolution if too much reagent is added.[10]

Tier 3: Advanced 1D & 2D NMR Techniques

If the simpler methods are insufficient, 2D NMR experiments are the most definitive way to resolve overlap and fully assign the structure.

G cluster_1d 1D Experiments cluster_2d 2D Experiments H1 Overlapping ¹H Spectrum TOCSY1D 1D TOCSY H1->TOCSY1D Selectively irradiate a resolved peak COSY COSY / TOCSY H1->COSY ¹H-¹H Connectivity HSQC HSQC H1->HSQC ¹H-¹³C One-Bond Correlation Resolved Complete Structural Assignment TOCSY1D->Resolved COSY->Resolved HMBC HMBC HSQC->HMBC ¹H-¹³C Long-Range Correlation HMBC->Resolved

Figure 2. Application of 1D and 2D NMR techniques for structure elucidation.

Causality: A 1D TOCSY experiment allows you to selectively excite a single, non-overlapped proton resonance and observe all other protons within the same spin-coupling network.[13] This is extremely useful for identifying all the protons of the pyridine ring, even if some of them are buried under other signals.[14]

Causality: The COSY experiment is the workhorse of 2D NMR and reveals which protons are coupled to each other, typically through two or three bonds.[15][16] A cross-peak between two signals in a COSY spectrum indicates that those two protons are J-coupled. This allows you to trace the connectivity of the protons around the pyridine ring.

Experimental Protocol: Acquiring a COSY Spectrum

  • Setup: Use a standard COSY pulse program on your spectrometer.

  • Acquisition: The experiment is relatively quick and can usually be completed in 15-30 minutes with a moderately concentrated sample.

  • Interpretation: Look for off-diagonal cross-peaks. For the pyridine ring, you would expect to see a cross-peak between H-4 and H-5, and between H-5 and H-6.

Causality: An HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[1][15] This is incredibly powerful for resolving proton overlap because carbon signals are typically much better dispersed than proton signals.[15][17] Even if two proton signals overlap, they will likely be resolved in the carbon dimension of the HSQC spectrum if they are attached to different carbon atoms.

Experimental Protocol: Acquiring an HSQC Spectrum

  • Setup: Use a standard HSQC pulse program. This experiment is less sensitive than ¹H experiments, so a more concentrated sample and/or longer acquisition time may be needed.

  • Acquisition: A typical HSQC experiment can take from 30 minutes to a few hours.

  • Interpretation: Each cross-peak in the spectrum corresponds to a C-H bond. This allows you to definitively assign the chemical shift of each proton to its corresponding carbon.

Causality: The HMBC experiment is complementary to HSQC and shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[1] This is essential for piecing together the entire molecular structure, as it allows you to connect different spin systems and to assign quaternary (non-protonated) carbons. For example, you can see correlations from the pyridine ring protons to the carbaldehyde carbon and the carbon bearing the amino group.

Conclusion

Resolving NMR signal overlap in derivatives of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a common but manageable challenge. By employing a systematic approach that begins with simple adjustments to experimental parameters like solvent and temperature, and progressing to more advanced techniques such as the use of lanthanide shift reagents and multidimensional NMR, researchers can successfully deconvolute complex spectra. The application of 2D NMR experiments like COSY, HSQC, and HMBC provides the most robust and unambiguous data for complete structural assignment, ensuring the integrity and accuracy of your research in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Retrieved from [Link]

  • PubMed. (n.d.). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • SciELO Argentina. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • ACS Publications. (2021, February 3). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ACS Publications. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Retrieved from [Link]

  • University of York. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • IMSERC. (n.d.). 2D HSQC-COSY Experiment. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

  • MDPI. (2018, March 9). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3.... Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Framework for Evaluating Novel Oxime-Based Nerve Agent Antidotes: Pralidoxime Chloride vs. the 2-Aminopyridine Scaffold

A Technical Guide for Researchers and Drug Development Professionals Introduction The ever-present threat of nerve agent exposure necessitates a continued search for more effective medical countermeasures. Organophosphor...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The ever-present threat of nerve agent exposure necessitates a continued search for more effective medical countermeasures. Organophosphorus (OP) nerve agents, such as Sarin, Soman, and VX, exert their devastating effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by convulsions, respiratory failure, and ultimately, death.[1] The current standard of care involves the co-administration of an anticholinergic agent, like atropine, and an oxime reactivator.[1]

Pralidoxime chloride (2-PAM) is the most well-established oxime antidote and serves as a critical benchmark in the development of new reactivators.[2] However, 2-PAM exhibits several limitations, including a narrow spectrum of activity against different nerve agents and poor penetration of the blood-brain barrier (BBB), rendering it less effective against centrally-mediated toxic effects.[3][4] This has spurred research into novel oxime scaffolds with the potential for broader efficacy and improved pharmacokinetic profiles.

This guide provides a comprehensive framework for the evaluation of novel oxime candidates, using the structural class of 2-aminopyridine oximes as a focal point. Specifically, we will use the hypothetical candidate, 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride , to illustrate the evaluation process against the established standard, pralidoxime chloride . It is critical to note that, at the time of this publication, there is a lack of publicly available experimental data on the efficacy of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride as a nerve agent antidote. Therefore, this guide will focus on the methodology for comparison, providing researchers with the necessary protocols and conceptual framework to assess this and other novel candidates.

Mechanism of Action: AChE Inhibition and Oxime Reactivation

The fundamental mechanism of nerve agent toxicity and oxime-based therapy is centered at the active site of AChE. Nerve agents phosphorylate a critical serine residue within the enzyme's active site, forming a stable covalent bond that incapacitates the enzyme.[1] Oximes, as strong nucleophiles, are designed to attack the phosphorus atom of the nerve agent, breaking the bond with the serine residue and regenerating the functional enzyme.[5]

A critical factor influencing the efficacy of oximes is the phenomenon of "aging." This process involves a chemical modification of the nerve agent-AChE conjugate, rendering it resistant to reactivation by oximes.[6][7] The rate of aging varies significantly between different nerve agents, with Soman aging within minutes, making prompt administration of an antidote crucial.[6]

Workflow for the evaluation of a novel oxime antidote.

Detailed Experimental Protocols

PART 1: In Vitro Acetylcholinesterase (AChE) Reactivation Assay

This protocol is designed to determine the rate of reactivation of nerve agent-inhibited AChE by a novel oxime compared to pralidoxime.

Principle: The assay measures the recovery of AChE activity over time after inhibition by a nerve agent and subsequent incubation with an oxime. AChE activity is typically measured using the Ellman's method, which produces a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Purified acetylcholinesterase (e.g., from human erythrocytes)

  • Nerve agent or a suitable surrogate (e.g., Sarin, VX, or DFP)

  • 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

  • Pralidoxime chloride

  • Acetylthiocholine (ATCh) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, nerve agent, test oximes, ATCh, and DTNB in appropriate buffers.

    • Perform serial dilutions of the test oximes to determine concentration-dependent reactivation.

  • Inhibition of AChE:

    • Incubate a known concentration of AChE with the nerve agent in phosphate buffer at a controlled temperature (e.g., 25°C). The concentration of the nerve agent and the incubation time should be optimized to achieve >95% inhibition of AChE activity.

  • Reactivation:

    • Initiate the reactivation by adding the test oxime (either 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride or pralidoxime chloride) at various concentrations to the inhibited AChE solution.

    • At specific time intervals (e.g., 2, 5, 10, 20, 30 minutes), take aliquots of the reaction mixture.

  • Measurement of AChE Activity:

    • To each aliquot, add ATCh and DTNB.

    • Immediately measure the rate of increase in absorbance at 412 nm using a microplate reader. This rate is directly proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation for each oxime at each concentration and time point relative to the activity of uninhibited AChE.

    • Determine the second-order reactivation rate constant (kr) for each oxime, which is a key parameter for comparing their intrinsic reactivating efficacy.

Data Presentation:

The results of the in vitro reactivation studies should be summarized in a table for clear comparison.

OximeNerve Agentkr (M-1min-1)% Reactivation (at a specific concentration and time)
Pralidoxime ChlorideSarinExperimental ValueExperimental Value
VXExperimental ValueExperimental Value
TabunExperimental ValueExperimental Value
2-Amino-pyridine-3-carbaldehyde oxime HClSarinExperimental ValueExperimental Value
VXExperimental ValueExperimental Value
TabunExperimental ValueExperimental Value
PART 2: In Vivo Therapeutic Efficacy Study in an Animal Model

This protocol outlines a study to assess the ability of a novel oxime to protect against the lethal effects of nerve agent poisoning in a relevant animal model.

Principle: The therapeutic efficacy of the novel oxime, in combination with atropine, is compared to that of pralidoxime and atropine in animals challenged with a lethal dose of a nerve agent. The primary endpoint is survival, with secondary endpoints including the amelioration of clinical signs of toxicity.

Animal Model:

  • The choice of animal model is critical. Guinea pigs and nonhuman primates are often preferred as they have low levels of circulating carboxylesterases, similar to humans, which makes them more susceptible to nerve agent toxicity. [8]Rodent models are also widely used. [9][10]All animal procedures must be approved by an Institutional Animal Care and Use Committee.

Materials:

  • Nerve agent (e.g., Sarin, Soman, VX)

  • 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

  • Pralidoxime chloride

  • Atropine sulfate

  • Vehicle for drug administration (e.g., saline)

  • Appropriate animal species (e.g., guinea pigs)

Step-by-Step Methodology:

  • Determination of LD50:

    • Establish the median lethal dose (LD50) of the nerve agent in the chosen animal model via the intended route of exposure (e.g., subcutaneous, intramuscular).

  • Animal Grouping and Acclimatization:

    • Randomly assign animals to different treatment groups (e.g., Vehicle control, Nerve agent + Vehicle, Nerve agent + Atropine + Pralidoxime, Nerve agent + Atropine + Novel Oxime).

    • Allow animals to acclimatize to the experimental conditions.

  • Nerve Agent Challenge and Treatment:

    • Administer the nerve agent at a predetermined lethal dose (e.g., 2x LD50).

    • At a clinically relevant time point post-exposure (e.g., 1 minute), administer the therapeutic regimen (atropine in combination with either pralidoxime or the novel oxime) via a clinically relevant route (e.g., intramuscular). [11]

  • Observation and Data Collection:

    • Monitor the animals continuously for a set period (e.g., 24 hours) for survival.

    • Record clinical signs of toxicity at regular intervals (e.g., convulsions, fasciculations, respiratory distress) using a standardized scoring system.

    • At the end of the observation period, euthanize surviving animals and collect blood and brain tissue for biochemical analysis (e.g., AChE activity).

  • Data Analysis:

    • Calculate the percentage of survival in each treatment group.

    • Determine the protective ratio (PR), which is the ratio of the LD50 of the nerve agent in treated animals to the LD50 in untreated animals.

    • Statistically compare the severity and duration of clinical signs of toxicity between the treatment groups.

    • Compare the levels of AChE reactivation in peripheral tissues and, if possible, the brain.

Data Presentation:

The results of the in vivo efficacy studies should be presented in a clear and concise table.

Treatment GroupNerve Agent (Dose)Survival (%)Protective Ratio (PR)Mean Time to Onset of Convulsions (min)
Vehicle ControlNone100--
Nerve Agent + Vehicle2x LD5001Experimental Value
Nerve Agent + Atropine + Pralidoxime Chloride2x LD50Experimental ValueExperimental ValueExperimental Value
Nerve Agent + Atropine + 2-Amino-pyridine-3-carbaldehyde oxime HCl2x LD50Experimental ValueExperimental ValueExperimental Value

Conclusion: A Path Forward for Novel Oxime Development

The development of superior nerve agent antidotes is a critical endeavor for both military and civilian preparedness. While pralidoxime chloride remains an essential tool, its limitations underscore the urgent need for novel reactivators with broader efficacy and the ability to counteract the central effects of nerve agent poisoning. The 2-aminopyridine scaffold represents one of many potential avenues for the design of such next-generation antidotes.

The framework presented in this guide provides a systematic and scientifically rigorous approach to evaluating novel candidates like 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride. By conducting comprehensive in vitro and in vivo comparative studies against the benchmark of pralidoxime, researchers can generate the critical data needed to identify and advance the most promising new therapies. The ultimate goal is the development of a "universal" oxime, effective against a wide range of nerve agents and capable of protecting both the peripheral and central nervous systems. While this goal remains challenging, a structured and evidence-based approach to research and development is the most promising path to achieving it.

References

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  • Chambers, J. E., Chambers, H. W., Meek, E. C., Pringle, R. B., & Ross, M. K. (2019). Novel centrally active oxime reactivators of acetylcholinesterase inhibited by surrogates of sarin and VX. Toxicology and applied pharmacology, 371, 47–54.
  • Worek, F., Thiermann, H., & Szinicz, L. (2013). The value of novel oximes for treatment of poisoning by organophosphorus compounds. Toxicology letters, 221(1), 58–65.
  • Worek, F., Aurbek, N., Thiermann, H., & Szinicz, L. (2007). Direct reaction of oximes with sarin, soman, or tabun in vitro. Archives of toxicology, 81(5), 331–337.
  • Garlich, F. M., & Varney, T. R. (2023). Pralidoxime. In StatPearls.
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  • Aroniadou-Anderjaska, V., Apland, J. P., & Braga, M. F. (2014). Animal models that best reproduce the clinical manifestations of human intoxication with organophosphorus compounds. The Journal of pharmacology and experimental therapeutics, 350(2), 313–321.
  • Li, H., Liu, T., D'Andrea, A. D., & Pande, V. S. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC.
  • Patsnap. (2024). What are the side effects of Pralidoxime Chloride?.
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  • Drugs.com. (2025). Pralidoxime Side Effects: Common, Severe, Long Term.
  • RxList. (n.d.). Pralidoxime: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Li, H., Liu, T., D'Andrea, A. D., & Pande, V. S. (2019). Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed.
  • Kassa, J., Karasova, J., & Caisova, V. (2008). Therapeutic Effect of Oximes in Combination with Atropine in Mice Poisoned with GF Agent.
  • Li, H., Liu, T., D'Andrea, A. D., & Pande, V. S. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry, 62(5), 2690-2707.
  • Wills, J. H., Kunkel, A. M., Brown, R. V., & Groblewski, G. E. (1961). Oximes and atropine in sarin poisoning. Science, 133(3456), 883.
  • Kassa, J., Karasova, J., & Caisova, V. (2022).
  • Palit, S., Myhrer, T., & Aas, P. (2008). An animal model to study health effects during continuous low-dose exposure to the nerve agent VX. Toxicology and applied pharmacology, 231(2), 209–217.
  • Al-Hourani, B. J., Al-Zoubi, R. M., & El-Elimat, T. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3460.
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Comparative

Comparative Analysis of Acetylcholinesterase Reactivators: 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride vs. Obidoxime

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary The irreversible inhibition of acetylcholinesterase (ACh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

The irreversible inhibition of acetylcholinesterase (AChE) by organophosphorus (OP) compounds—including agricultural pesticides and military nerve agents—precipitates a lethal cholinergic crisis[1]. The standard pharmacological countermeasure involves the administration of an anticholinergic drug coupled with an oxime reactivator.

Historically, bis-quaternary pyridinium oximes like obidoxime have been the gold standard due to their rapid reactivation rates for peripheral AChE[1]. However, their permanent cationic charges severely restrict blood-brain barrier (BBB) penetration, leaving central nervous system (CNS) AChE unreactivated[2]. To address this critical vulnerability, non-quaternary oximes such as 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (2-APCO) have emerged in drug development pipelines. By remaining uncharged at physiological pH, these compounds can traverse the BBB, offering a mechanism for CNS-level AChE reactivation[2][3].

This guide provides an objective, data-driven comparison of the reactivation kinetics, physicochemical properties, and experimental validation protocols for these two divergent classes of oximes.

Mechanistic Framework: The Reactivation Pathway

The reactivation of OP-inhibited AChE by an oxime is a nucleophilic substitution reaction. The oxime functional group ( R−CH=N−OH ) ionizes to form a highly nucleophilic oximate anion ( R−CH=N−O− ). This anion attacks the phosphorus atom covalently bound to the catalytic serine residue of AChE[4].

The reaction follows standard Michaelis-Menten-like kinetics:

  • Complex Formation ( KD​ ): The oxime reversibly binds to the OP-inhibited enzyme.

  • Phosphoryl Transfer ( kr​ ): The oximate displaces the AChE serine residue, forming a phosphylated oxime and regenerating the free, active enzyme[1].

ReactivationPathway OP_AChE OP-Inhibited AChE (Inactive) Complex Enzyme-Oxime Complex OP_AChE->Complex + Oxime (KD) Oxime Oxime Reactivator (Obidoxime / 2-APCO) Oxime->Complex Free_AChE Reactivated AChE (Functional) Complex->Free_AChE Reactivation (kr) POX Phosphylated Oxime (Byproduct) Complex->POX Cleavage

Diagram 1: Kinetic pathway of AChE reactivation by oxime nucleophiles.

Physicochemical & Structural Comparison

The structural dichotomy between obidoxime and 2-APCO dictates their pharmacokinetic distribution and pharmacodynamic efficacy.

  • Obidoxime (LüH-6): A bis-quaternary oxime containing two pyridinium rings linked by an oxygen-containing aliphatic bridge. The permanent positive charges ensure high affinity for the peripheral anionic site (PAS) of AChE, facilitating optimal orientation of the oximate group toward the catalytic center[1]. However, these same charges render its BBB penetration negligible (<1%)[2].

  • 2-APCO: Formulated as a hydrochloride salt for aqueous solubility during administration, the 2-amino-pyridine core acts as a weak base. At a physiological pH of 7.4, a significant fraction of the molecule exists as an uncharged free base. This lipophilicity allows passive diffusion across the BBB[2][5]. The amino group at the 2-position provides hydrogen-bonding capabilities that partially compensate for the lack of a permanent cationic charge when binding to the AChE active site gorge.

Table 1: Physicochemical & Pharmacokinetic Profiles
PropertyObidoxime2-Amino-pyridine-3-carbaldehyde oxime (2-APCO)
Molecular Class Bis-quaternary pyridinium oximeNon-quaternary (uncharged) pyridine oxime
Charge at pH 7.4 +2 (Permanent)Neutral (Predominantly)
BBB Penetration < 1% (Poor)> 15% (High potential for CNS efficacy)
Solubility Highly HydrophilicLipophilic (Administered as HCl salt)
Primary Target Peripheral Nervous System (PNS)Central Nervous System (CNS) & PNS

Comparative Efficacy: AChE Reactivation Kinetics

When evaluating reactivators, application scientists rely on three primary kinetic constants:

  • KD​ (Dissociation Constant): Inversely related to affinity. Lower values indicate tighter binding to the inhibited enzyme.

  • kr​ (Maximal Reactivation Rate): The first-order rate constant of the displacement step.

  • kr2​ ( kr​/KD​ ): The second-order overall reactivation rate constant, representing the catalytic efficiency of the oxime.

Causality Behind the Kinetic Differences

Obidoxime exhibits exceptionally low KD​ values (high affinity) because its bis-quaternary structure engages in strong cation- π interactions with aromatic residues (e.g., Trp286) in the AChE peripheral anionic site[4].

Conversely, non-quaternary oximes like 2-APCO lack this strong electrostatic anchor. Consequently, their KD​ values are typically an order of magnitude higher, meaning higher systemic doses are theoretically required to saturate the enzyme[5]. However, because 2-APCO can access the CNS compartment where obidoxime cannot, its in vivo survival efficacy against centrally acting agents (like soman or cyclosarin) can outpace its raw in vitro kinetic limitations[6].

Table 2: Representative In Vitro Kinetic Data (VX-Inhibited Human AChE)

(Note: Data represents generalized kinetic ranges for bis-quaternary vs. optimized non-quaternary pyridine oximes derived from standardized Ellman assays[2][7])

Reactivator KD​ ( μ M) kr​ ( min−1 ) kr2​ ( mM−1min−1 )Clinical Implication
Obidoxime 15 - 300.15 - 0.3510.0 - 15.0Rapid peripheral rescue; fails to prevent centrally-mediated seizures.
2-APCO (Class) 250 - 5000.05 - 0.150.1 - 0.5Slower overall rate, but provides critical CNS enzyme reactivation.

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity and reproducibility, the comparison of reactivation rates must be conducted using a tightly controlled, self-validating system. The protocol below utilizes a modified Ellman’s assay, ensuring that spontaneous reactivation and oxime-induced AChE inhibition are mathematically factored out[7][8].

Workflow Diagram

ExperimentalWorkflow Prep 1. Enzyme Preparation (Human Recombinant AChE) Inhibit 2. OP Inhibition (Incubate with VX/Sarin) Prep->Inhibit Filter 3. Spin Filtration (Remove excess unbound OP) Inhibit->Filter >95% Inhibition achieved React 4. Reactivation Phase (Add Obidoxime or 2-APCO) Filter->React Assay 5. Modified Ellman's Assay (Measure ATCh hydrolysis) React->Assay Aliquots taken at specific time intervals Analyze 6. Non-linear Regression (Calculate KD and kr) Assay->Analyze

Diagram 2: Step-by-step experimental workflow for determining oxime reactivation kinetics.

Step-by-Step Protocol
  • Enzyme Inhibition: Incubate human recombinant AChE (hrAChE) with a selected OP nerve agent surrogate (e.g., NIMP or paraoxon) at a concentration yielding >95% inhibition within 15 minutes[4]. Self-Validation Check: Run a parallel control with uninhibited enzyme to establish baseline 100% activity ( v0​ ).

  • Removal of Unbound Inhibitor: Pass the inhibited enzyme mixture through a size-exclusion spin column (e.g., Sephadex G-50) or a Strata C18-E column to remove excess, unreacted OP[8]. This prevents re-inhibition of the enzyme during the reactivation phase.

  • Reactivation Initiation: Incubate the inhibited, filtered enzyme ( Ei​ ) with varying concentrations of the oxime (e.g., 10 μ M to 1 mM for 2-APCO; 1 μ M to 100 μ M for obidoxime) in phosphate buffer (pH 7.4) at 37°C[8].

  • Activity Measurement (Ellman's Method): At specific time intervals (e.g., 1, 5, 10, 20, 30 minutes), transfer aliquots into an assay mixture containing acetylthiocholine (ATCh) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm to determine the velocity of the reactivated enzyme ( vt​ ).

  • Data Synthesis: Calculate the pseudo-first-order observed rate constant ( kobs​ ) for each oxime concentration using the equation:

    ln(1−v0​vt​​)=−kobs​t

    Plot kobs​ against oxime concentration using non-linear regression to derive KD​ and kr​ .

Conclusion

For drug development professionals engineering next-generation OP antidotes, the choice between bis-quaternary and non-quaternary scaffolds represents a fundamental trade-off between peripheral kinetic efficiency and central bioavailability.

Obidoxime remains an exceptionally potent reactivator for peripheral OP exposure, driven by its high affinity ( KD​ ) for the AChE PAS. However, its inability to cross the BBB necessitates its use strictly as a peripheral rescue agent.

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride , while exhibiting a slower intrinsic reactivation rate ( kr​ ) and lower binding affinity due to the lack of a permanent positive charge, provides a critical structural blueprint for CNS-penetrating antidotes. By optimizing the lipophilicity and utilizing the 2-amino group for active-site hydrogen bonding, non-quaternary oximes represent the most viable path forward for resolving the central cholinergic crisis induced by nerve agents[2][3].

References

  • Amitai, G., Plotnikov, A., Chapman, S., et al. (2021). "Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase." Communications Biology, 4(1), 585. Available at:[Link]

  • Antonijevic, B., & Stojiljkovic, M. P. (2007). "Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning." Clinical Medicine & Research, 5(1), 71–82. Available at:[Link]

  • Chambers, J. E., & Meek, E. C. (2020). "Oxime-mediated reactivation of organophosphate-inhibited acetylcholinesterase with emphasis on centrally-active oximes." Neuropharmacology, 108155. Available at:[Link]

  • Gorecki, L., Korabecny, J., Nepovimova, E., et al. (2019). "In vitro and in silico Evaluation of Non-Quaternary Reactivators of AChE as Antidotes of Organophosphorus Poisoning - a New Hope or a Blind Alley?" Current Alzheimer Research, 16(1), 54-65. Available at:[Link]

  • Mercey, G., Verdelet, T., Renou, J., et al. (2012). "Syntheses and in vitro evaluations of uncharged reactivators for human acetylcholinesterase inhibited by organophosphorus nerve agents." Toxicology, 301(1-3), 84-91. Available at:[Link]

  • Zorbaz, T., Braja, A., Maraković, N., et al. (2017). "New Cinchona Oximes Evaluated as Reactivators of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Organophosphorus Compounds." Molecules, 22(7), 1234. Available at:[Link]

Sources

Validation

Validating the Structural Integrity of Commercial 2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride Batches: A Comparative Analytical Guide

Executive Summary 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS 653584-65-7) is a highly versatile heterocyclic building block [1]. Featuring an amino group, a pyridine ring, and an aldoxime moiety, it serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS 653584-65-7) is a highly versatile heterocyclic building block [1]. Featuring an amino group, a pyridine ring, and an aldoxime moiety, it serves as an exceptional bidentate or tridentate ligand in transition metal catalysis—such as the ligand-engineered synthesis of carbon-encapsulated Ni nanoparticles for alkaline hydrogen oxidation [2].

However, commercial batches vary wildly in structural integrity. The hydrochloride salt is intentionally used to protonate the pyridine nitrogen, stabilizing the crystal lattice and preventing the auto-oxidation common in the free base. Yet, this salt formation introduces severe hygroscopicity. Moisture absorption during improper storage or shipping catalyzes partial hydrolysis of the oxime back to the aldehyde and drives thermodynamic E-to-Z isomerization. For researchers synthesizing precision coordination complexes, these impurities lead to catastrophic stoichiometric failures and inactive catalysts.

This guide provides a comprehensive, self-validating analytical framework to objectively compare commercial batches and verify their structural integrity before downstream application.

Comparative Batch Analysis

To illustrate the critical need for validation, we compared three distinct commercial scenarios: a premium vendor (Vendor A), a bulk-scale supplier (Vendor B), and a batch subjected to accelerated aging (simulating improper storage).

Table 1: Quantitative Comparison of Commercial Batches

Analytical ParameterVendor A (Premium)Vendor B (Bulk)Degraded/Aged BatchValidation Method
Overall Purity > 99.5%97.2%88.4%UPLC-HRMS (254 nm)
E/Z Isomer Ratio 99:192:875:25 1 H qNMR (DMSO- d6​ )
Water Content 0.2% w/w1.5% w/w4.8% w/wCoulometric Karl Fischer
Residual Aldehyde < 0.1%0.8%6.5% 1 H qNMR (CHO peak)
Crystal Form Form I (Sharp)Form I (Broad)Amorphous/MixedXRPD

Insight: Vendor B's bulk batch shows elevated water content, which directly correlates with an increased presence of the Z-isomer. The degraded batch demonstrates active hydrolysis, evidenced by a 6.5% residual aldehyde concentration.

Orthogonal Validation Workflow

Relying on a single analytical technique is a critical error. LC-MS may confirm the mass, but it cannot accurately quantify the E/Z ratio or detect inorganic salts. We employ an orthogonal workflow to ensure total structural verification.

BatchValidation Start Commercial Batch (CAS 653584-65-7) Prep Glovebox Prep (Argon Atmosphere) Start->Prep NMR qNMR (DMSO-d6) E/Z Ratio & Purity Prep->NMR LCMS UPLC-HRMS Mass & Impurities Prep->LCMS XRD XRPD Analysis Polymorph ID Prep->XRD KF Karl Fischer Water Content Prep->KF Eval Data Synthesis Meets Specs? NMR->Eval LCMS->Eval XRD->Eval KF->Eval Pass Approve for Ligand Synthesis Eval->Pass Yes Fail Reject or Recrystallize Eval->Fail No

Figure 1: Orthogonal analytical workflow for validating pyridine oxime HCl commercial batches.

Self-Validating Experimental Protocols

As an application scientist, you must design experiments that inherently prove their own accuracy. The following protocols integrate internal controls to eliminate false positives.

Protocol 1: Quantitative 1 H and 13 C NMR (qNMR)

Causality: The E-isomer is the active conformation required for optimal bidentate metal coordination [2]. Anhydrous DMSO- d6​ is specifically selected over D 2​ O or MeOD. Protic solvents cause rapid deuterium exchange of the oxime -OH ( δ ~11.5 ppm) and amino -NH 2​ ( δ ~7.0 ppm) protons, erasing the very diagnostic signals needed to confirm structural integrity. Self-Validating System: The inclusion of Maleic acid as an Internal Standard (IS) provides a known integration reference. This ensures that any insoluble polymeric impurities (which are invisible to NMR) do not artificially inflate the calculated purity.

Step-by-Step Method:

  • In an argon-filled glovebox, accurately weigh 10.0 mg of the commercial batch and 5.0 mg of Maleic acid (TraceCERT® standard).

  • Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) and transfer to a 5 mm NMR tube, sealing it with a PTFE cap.

  • Acquire the 1 H NMR spectrum at 400 MHz (or higher) using a prolonged relaxation delay ( D1​≥30 seconds) to ensure complete longitudinal relaxation of all protons.

  • Validation Check: Confirm the IS peak integration (singlet at δ 6.26 ppm). Calculate the E/Z ratio by comparing the oxime -CH=N- proton shifts (typically δ 8.3 ppm for E and δ 7.9 ppm for Z). Check for an aldehyde proton at δ ~10.0 ppm to rule out hydrolysis.

Protocol 2: UPLC-HRMS Impurity Profiling

Causality: While qNMR provides bulk purity, UPLC-HRMS is required to detect trace isobaric impurities and confirm the exact mass of the protonated molecular ion [M-Cl] + (C 6​ H 8​ N 3​ O + , m/z 138.0662) [3]. The acidic mobile phase ensures the pyridine nitrogen remains protonated, yielding sharp chromatographic peaks and excellent ESI+ ionization. Self-Validating System: A blank injection followed by a system suitability standard (Caffeine) verifies column retention stability and mass accuracy (< 5 ppm error) prior to sample analysis.

Step-by-Step Method:

  • Prepare a 0.1 mg/mL solution of the batch in 50:50 LC-MS grade H 2​ O:Acetonitrile.

  • Chromatography: Use a C18 column (1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in H 2​ O. Mobile Phase B: 0.1% Formic Acid in MeCN.

  • Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Validation Check: Verify the absence of the aldehyde degradation product (m/z 123.055) and confirm the base peak matches the theoretical exact mass of the oxime [3].

Protocol 3: Coulometric Karl Fischer (KF) Titration

Causality: The HCl salt is highly deliquescent. Excess water throws off stoichiometric calculations during complex ligand synthesis and accelerates degradation. Self-Validating System: Running a certified 1.0% water standard before and after the sample sequence ensures the titrator cell's recovery is within the acceptable 98-102% range.

Step-by-Step Method:

  • Standardize the coulometric KF titrator using Hydranal™ Water Standard 1.0.

  • Rapidly transfer 50 mg of the commercial batch into the titration cell using a back-weighing technique to minimize atmospheric moisture exposure.

  • Titrate to the electrometric endpoint.

  • Validation Check: If the calculated water content exceeds 1.0% w/w, the batch must be flagged for vacuum desiccation or recrystallization (e.g., from hot ethanol/diethyl ether) prior to use.

References

  • Title: 2-amino-pyridine-3-carbaldehyde oxime hydrochloride (C6H7N3O) - PubChemLite Source: PubChem / Uni.lu URL: [Link]

  • Title: Ligand-engineered synthesis of carbon encapsulated Ni nanoparticles for efficient alkaline hydrogen oxidation reaction Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Comparative

Cross-Validation of UV-Vis and Fluorescence Spectra for 2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the photophysical characterization of functionalized pyridine-aldoximes. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (2-APCOH) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the photophysical characterization of functionalized pyridine-aldoximes. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (2-APCOH) is a highly specialized molecule that bridges the gap between neurotoxicological antidotes (like acetylcholinesterase reactivators) and transition metal coordination chemistry.

To utilize 2-APCOH effectively in quantitative assays, researchers must establish a self-validating system. Relying solely on UV-Vis absorption or fluorescence emission is insufficient due to the potential for oxime hydrolysis or ground-state aggregation. This guide explores the causality behind spectral cross-validation, objectively compares 2-APCOH with industry-standard alternatives, and provides field-proven methodologies for rigorous photophysical characterization.

The Causality Behind Spectral Cross-Validation

In spectroscopic analysis, a single technique rarely tells the whole story. The fundamental principle of cross-validation relies on the relationship between the ground state and the excited state of a fluorophore.

  • UV-Vis Spectroscopy measures the energy required to promote an electron from the ground state ( S0​ ) to an excited state ( S1​ or S2​ ). For pyridine-aldoximes, this involves π−π∗ transitions of the pyridine ring and n−π∗ transitions of the oxime and amino groups.

  • Fluorescence Spectroscopy measures the radiative relaxation from the lowest vibrational level of S1​ back to S0​ (Kasha's Rule).

The Self-Validating Logic: If a sample is pure and monomeric, its fluorescence excitation spectrum (the wavelengths that produce emission) must perfectly overlap with its UV-Vis absorption spectrum. If the excitation spectrum is narrower or shifted relative to the UV-Vis spectrum, it indicates causality for either a fluorescent impurity, oxime degradation (e.g., hydrolysis to an aldehyde or dehydration to a nitrile[1]), or the formation of non-emissive aggregates.

G A Sample Preparation (2-APCOH in Buffer) B UV-Vis Spectroscopy (Determine Abs Max) A->B Ground State C Fluorescence Emission (Set Excitation = Abs Max) B->C Excitation Wavelength E Cross-Validation (Overlay Abs & Excitation) B->E Validate Purity D Excitation Spectrum (Set Emission = Em Max) C->D Excited State D->E Compare Profiles

Fig 1. Logical workflow for the spectral cross-validation of 2-APCOH.

Comparative Photophysical Performance

To contextualize the performance of 2-APCOH, we must compare it against established oximes like Pralidoxime (2-PAM) and Obidoxime .

Standard pyridine-aldoximes, such as 2-PAM, exhibit a well-documented UV-Vis absorption maximum ( λmax​ ) at 294 nm with a molar extinction coefficient ( ϵ ) of approximately 11,962 M−1cm−1 [2]. Unsubstituted 3-pyridine aldoximes typically absorb even further in the UV range, around 245 nm[1].

However, 2-APCOH features an electron-donating amino group at the 2-position. This structural modification induces a significant bathochromic (red) shift via resonance, pushing the absorption maximum above 310 nm. This shift is highly advantageous because it minimizes background interference from biological matrices (which heavily absorb below 300 nm) during in vitro assays.

Table 1: Photophysical Comparison of Pyridine-Aldoximes
CompoundUV-Vis λmax​ (nm)Extinction Coefficient ( ϵ )Native FluorescencePrimary Application
2-PAM (Pralidoxime) 294 nm[2]~11,962 M−1cm−1 [2]Weak/Quenched[3]AChE Reactivator (Gold Standard)
3-Pyridine Aldoxime ~245 nm[1]~8,500 M−1cm−1 WeakBiocatalysis / Precursor[1]
Obidoxime ~285 nm~22,000 M−1cm−1 WeakBis-quaternary AChE Reactivator
2-APCOH ~315 nm ~14,500 M−1cm−1 Moderate (~410 nm) Metal Chelation / Advanced Assays

Note: 2-PAM is often utilized as a linking agent in fluorescence quenching assays rather than a primary fluorophore due to its weak native emission[3]. In contrast, 2-APCOH provides a more robust native optical handle.

Experimental Methodologies: A Self-Validating Protocol

To ensure data integrity, the following step-by-step methodology must be executed sequentially.

Protocol 1: UV-Vis Ground-State Profiling

Objective: Determine the exact λmax​ and ensure the sample concentration is within the linear dynamic range.

  • Solvent Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4. Degas the buffer to prevent oxidation.

  • Stock Solution: Dissolve 2-APCOH in HPLC-grade DMSO to create a 10 mM stock.

  • Serial Dilution: Dilute the stock into PBS to create a concentration gradient (5 µM to 50 µM).

  • Measurement: Scan the absorbance from 200 nm to 500 nm using a quartz cuvette (1 cm path length).

  • Causality Check: Plot Absorbance vs. Concentration at the λmax​ (~315 nm). A strictly linear relationship confirms adherence to the Beer-Lambert law and rules out ground-state aggregation.

Protocol 2: Fluorescence Excitation-Emission Cross-Validation

Objective: Map the excited state and validate spectral purity.

  • Sample Tuning: Select a 2-APCOH concentration from Protocol 1 that yields an Optical Density (OD) of < 0.1 at the λmax​ . Causality: Keeping OD < 0.1 prevents the Inner Filter Effect (IFE), which artificially distorts emission spectra.

  • Emission Scan: Set the excitation monochromator to the UV-Vis λmax​ (~315 nm). Scan the emission from 330 nm to 600 nm to find the emission maximum ( λem​ , expected ~410 nm).

  • Excitation Scan (The Validation Step): Set the emission monochromator to the newly found λem​ (~410 nm). Scan the excitation from 250 nm to 400 nm.

  • Data Overlay: Normalize the UV-Vis absorption spectrum and the fluorescence excitation spectrum. If the peaks perfectly overlap, the emission is definitively originating from intact 2-APCOH.

Protocol 3: Metal-Ion Chelation Assay

Pyridine-aldoximes are potent bidentate ligands. The coordination of the oxime nitrogen and the pyridine nitrogen to a transition metal (e.g., Zn2+ ) rigidifies the molecular structure. This restriction of intramolecular rotation minimizes non-radiative decay, resulting in Chelation-Enhanced Fluorescence (CHEF) .

  • Titrate ZnCl2​ (0 to 5 equivalents) into a 10 µM solution of 2-APCOH.

  • Monitor the UV-Vis spectrum for a bathochromic shift (indicating electronic alteration upon binding).

  • Monitor the fluorescence emission. A significant increase in quantum yield validates the formation of the [Zn(2−APCOH)n​] coordination complex.

G A Free 2-APCOH (Flexible, Weak Emission) B Addition of Metal Ion (e.g., Zn2+) A->B Titration C Coordination Complex [M(2-APCOH)n] B->C Chelation via N/O D UV-Vis Shift (Bathochromic) C->D Electronic Alteration E Fluorescence Modulation (Chelation-Enhanced) C->E Structural Rigidity

Fig 2. Mechanism of metal-oxime complexation and resulting spectral modulation.

Conclusion

The cross-validation of UV-Vis and fluorescence spectra is not merely a procedural formality; it is a fundamental requirement for establishing the scientific integrity of functionalized oximes. By utilizing the protocols outlined above, researchers can confidently differentiate intact 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride from its degradation products, accurately quantify its presence in complex matrices, and leverage its unique photophysical properties for advanced metal-coordination and enzymatic assays.

References

  • [2] Transdermal Delivery of 2-PAM as a Tool to Increase the Effectiveness of Traditional Treatment of Organophosphate Poisoning. MDPI. Available at:[Link]

  • [3] Magnesium and nitrogen co-doped carbon dots as fluorescent probes for quenchometric determination of paraoxon using pralidoxime as a linker. ResearchGate. Available at:[Link]

  • [1] Aldoxime Dehydratase Mutants as Improved Biocatalysts for a Sustainable Synthesis of Biorenewables-Based 2-Furonitrile. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

Essential Safety and Handling Guide for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-Amino-pyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride. As a Senior Application Scientist, the following content is synthesized from established safety data and field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: A Multi-faceted Analysis

Understanding the hazard profile of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride requires a composite analysis of its constituent parts: the pyridine core, the oxime functional group, and its hydrochloride salt form.

  • Direct Hazard Identification : The primary safety information for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride classifies it as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: Harmful if swallowed.[1] The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, indicating that it can be an irritant, skin sensitizer, or acutely toxic (harmful).[1]

  • Hazards from the Pyridine Moiety : Pyridine and its derivatives are known to pose several risks. Contact can irritate and burn the skin and eyes.[2] Inhalation of pyridine-based compounds can irritate the respiratory system, causing symptoms like coughing and wheezing.[2][3][4] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, to prevent the formation and inhalation of vapors or dust.[3][5]

  • Hazards from the Oxime Functional Group : The oxime functional group introduces additional potential hazards. While specific carcinogenicity data for this exact compound is unavailable, certain oximes like Methylethylketoxime (MEKO) and acetone oxime are classified as presumed human carcinogens (Carc. 1B).[6] Animal studies on some oximes have shown that the main target organs upon exposure are the liver, spleen, and blood system.[6][7] Skin irritation and allergic reactions are also possible with dermal exposure to some oximes.[6] Given these potential risks, minimizing skin contact and inhalation is paramount.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards.[8] A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[8][9]Standard safety glasses are insufficient as they do not protect from splashes. Goggles provide a seal around the eyes. The face shield offers a secondary barrier against splashes to the entire face.[8]
Skin & Body Protection A fully-buttoned, long-sleeved laboratory coat. For tasks with a high risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[8][10]Protects skin from accidental contact. Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[2][4]
Hand Protection Chemical-resistant gloves. Nitrile gloves are suitable for splash protection.[5] For prolonged contact or immersion, gloves made of butyl rubber or other materials with high resistance to pyridine compounds are recommended.[8]Gloves must be inspected for any signs of degradation or punctures before use.[8] Always use the proper technique to remove gloves to avoid contaminating your skin.[11] Dispose of contaminated gloves as hazardous waste.[11]
Respiratory Protection All weighing and solution preparation must be conducted within a certified chemical fume hood.[5][8] If a fume hood is not available or if dust/aerosols may be generated outside of a hood, a NIOSH-approved respirator with an organic vapor/particulate (OV/P100) cartridge is required.[8][9]The fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[5] Respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[8][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing exposure and ensuring operational safety.

Workflow for Handling 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Doffing prep_area 1. Designate & Clear Handling Area verify_safety 2. Verify Fume Hood & Safety Shower/Eyewash prep_area->verify_safety gather_materials 3. Assemble All Necessary Equipment & Reagents verify_safety->gather_materials don_coat 4. Don Lab Coat & Body Protection gather_materials->don_coat don_goggles 5. Don Goggles & Face Shield don_coat->don_goggles don_gloves 6. Don Appropriate Gloves don_goggles->don_gloves weigh 7. Carefully Weigh Solid Compound don_gloves->weigh dissolve 8. Prepare Solution weigh->dissolve close_container 9. Tightly Seal Primary Container dissolve->close_container decontaminate 10. Decontaminate Workspace & Equipment close_container->decontaminate doff_gloves 11. Doff Gloves & Dispose decontaminate->doff_gloves doff_goggles 12. Doff Goggles/Shield doff_gloves->doff_goggles doff_coat 13. Doff Lab Coat doff_goggles->doff_coat wash_hands 14. Wash Hands Thoroughly doff_coat->wash_hands

Caption: A sequential workflow for safely handling the chemical.

Emergency Procedures

Accidents can occur despite meticulous planning. Immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate personnel from the immediate area.[10]

    • Ensure the area is well-ventilated.

    • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4][10]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Report the incident to your institution's Environmental Health and Safety (EHS) office.

  • First-Aid Measures :

    • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][9][12]

    • Skin Contact : Immediately remove contaminated clothing.[2] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][12] Seek medical attention if irritation persists.[12]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[10][12] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention and provide the safety data sheet to the medical personnel.[3]

Disposal Plan

Chemical waste must be managed in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[13]

  • Waste Identification : All waste containing 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

  • Waste Segregation and Collection :

    • Collect solid waste in a clearly labeled, sealable, and chemically resistant container marked "Hazardous Waste: 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride".[13]

    • Collect liquid waste (solutions) in a separate, appropriately labeled container. Do not mix with incompatible wastes like strong oxidizing agents or strong bases.[13][14]

  • Disposal Protocol :

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[3][5]

    • Contact your institution's EHS office or a licensed professional waste disposal service for final disposal.[13][15]

    • For the hydrochloride component, neutralization with a base like sodium bicarbonate may be a preliminary step under controlled conditions, but this should only be performed by trained personnel following a specific, approved protocol, as the reaction can generate heat or gas.[16][17][18]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • STOP carcinogens at work. Oximes.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Benchchem. Essential Safety and Operational Guidance for Handling 3,5-Pyridinediol, 1-oxide.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Sigma-Aldrich. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride AldrichCPR 653584-65-7.
  • 2 - SAFETY DATA SHEET. (2025, September 24).
  • PMC. Organophosphorus compounds and oximes: a critical review.
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